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  • Product: 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid
  • CAS: 103876-89-7

Core Science & Biosynthesis

Foundational

Mechanism of Action for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid Derivatives

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 4-aryl-4-oxobutanoic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-aryl-4-oxobutanoic acid scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide focuses on elucidating the probable mechanisms of action for a specific subclass: 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid and its related derivatives. While direct literature on this exact molecule is sparse, a comprehensive analysis of structurally analogous compounds allows for the formulation of robust, evidence-based hypotheses. This document synthesizes findings from related chemical entities to propose that the primary mechanisms of action are rooted in the modulation of key cellular signaling pathways involved in inflammation and oxidative stress. We postulate that these derivatives primarily exert their effects through the inhibition of pro-inflammatory cascades, such as NF-κB and MAPK signaling , and the activation of the Nrf2-mediated antioxidant response . This guide provides the theoretical framework for these mechanisms and presents detailed, actionable experimental protocols for their validation in a laboratory setting.

Introduction to the 4-Aryl-4-Oxobutanoic Acid Scaffold

The 4-aryl-4-oxobutanoic acid core structure, characterized by a butyric acid chain attached to a phenyl ring via a ketone, is a versatile pharmacophore. This structure is found in compounds investigated for a multitude of therapeutic applications, including neuroprotection, cancer therapy, and the treatment of inflammatory and metabolic disorders.[1][2][3] Derivatives are commonly synthesized via Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[4][5]

The specific substituent at the 4-position of the phenyl ring, in this case, a -(2-Methoxyethoxy) group, significantly influences the molecule's physicochemical properties, such as its solubility, lipophilicity, and electronic distribution. These properties, in turn, dictate its interaction with biological targets. Based on the activities of related compounds, the derivatives of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are prime candidates for investigation as modulators of intracellular signaling pathways.

Postulated Core Mechanisms of Action

The biological activity of this class of compounds is likely not due to a single, exclusive mechanism but rather a combination of effects on interconnected cellular pathways. We will explore the most plausible mechanisms grounded in the available scientific literature for related structures.

Anti-inflammatory Effects via Modulation of NF-κB and MAPK Signaling

A prominent feature of many butyric acid derivatives is their ability to suppress inflammatory responses.[6] The interaction between immune cells like macrophages and other cell types, such as adipocytes, can create a chronic inflammatory loop that contributes to diseases like insulin resistance.[6] The core mechanism for this anti-inflammatory activity often involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

  • NF-κB Pathway: Under normal conditions, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli (e.g., lipopolysaccharide, LPS) trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Once in the nucleus, it drives the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7] Derivatives of 4-oxobutanoic acid may inhibit this cascade by preventing IκBα degradation, thereby sequestering NF-κB in the cytoplasm.

  • MAPK Pathway: The MAPK pathways (including p38, JNK, and ERK) are crucial for translating extracellular stimuli into cellular responses, including the production of inflammatory mediators. Inhibition of MAPK activation is a key anti-inflammatory strategy.[6]

We hypothesize that 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid derivatives interfere with these pathways, leading to a significant reduction in the expression and secretion of key inflammatory cytokines.

Antioxidant Response via Activation of the Nrf2-Keap1 Pathway

Oxidative stress is a common underlying factor in inflammation and many chronic diseases. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[8]

  • The Nrf2-Keap1 System: In a basal state, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.[8] Electrophilic compounds or oxidative stress can induce a conformational change in Keap1, releasing Nrf2.

  • Nrf2 Translocation and Gene Transcription: Once freed, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, and initiates their transcription.[9] These genes encode a suite of protective proteins, including detoxifying enzymes (e.g., NQO1) and antioxidant proteins (e.g., Heme Oxygenase-1, HO-1).[7][9]

The α,β-unsaturated ketone moiety present in some related chalcone derivatives is a classic Michael acceptor that can react with cysteine residues on Keap1, leading to Nrf2 activation.[10] While the parent compound is saturated, its metabolites or derivatives could potentially modulate this pathway. Activation of Nrf2 not only boosts antioxidant defenses but also actively suppresses inflammation, in part by inhibiting the NF-κB pathway.[7]

G cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB_bound IκBα IKK->IkB_bound Phosphorylates IkB p-IκBα Proteasome Proteasome IkB->Proteasome Degradation NFkB_inactive NF-κB (p65/p50) NFkB_nuc NF-κB NFkB_inactive->NFkB_nuc Translocation IkB_bound->IkB NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK NFkB_IkB->NFkB_inactive Releases Keap1_Nrf2 Keap1-Nrf2 (Inactive) Nrf2_active Nrf2 Keap1_Nrf2->Nrf2_active Releases Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation Compound 4-Aryl-4-oxobutyric Acid Derivative Compound->IKK Inhibits Compound->Keap1_Nrf2 Activates Inflam_Genes Pro-inflammatory Genes (TNFα, IL-6) NFkB_nuc->Inflam_Genes Binds & Activates ARE ARE Nrf2_nuc->ARE Binds Antiox_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antiox_Genes Activates Antiox_Genes->NFkB_nuc Inhibits Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->Receptor

Caption: Postulated signaling pathways modulated by 4-aryl-4-oxobutyric acid derivatives.

Direct Enzyme Inhibition

The 4-aryl-4-oxobutanoic acid scaffold is also a component of molecules designed to be specific enzyme inhibitors. Depending on the substitutions, derivatives can be tailored to fit into the active sites of various enzymes.

  • Acetyl-CoA Carboxylase (ACC): ACC is a critical enzyme in fatty acid synthesis, and its inhibition is a target for cancer and metabolic diseases. Structurally related 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors.[1]

  • Kynurenine-3-hydroxylase (K3H): This enzyme is part of the kynurenine pathway, which is implicated in neurodegenerative diseases. Certain 4-aryl-4-oxobut-2-enoic acid derivatives are potent inhibitors of K3H.[2]

While the specific affinity of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid for these or other enzymes has not been reported, its structure warrants screening against a panel of relevant enzymatic targets, particularly those involved in metabolism and cellular signaling.

Experimental Framework for Mechanism-of-Action Studies

To validate the hypothesized mechanisms, a structured, multi-step experimental approach is required. The following protocols provide a robust framework for investigation.

Workflow for Investigating Anti-Inflammatory Effects

This workflow aims to determine if the compound can suppress an inflammatory response in a relevant cell model, such as murine macrophages (RAW 264.7) or human monocytes (THP-1).

G A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment With Test Compound (Varying Doses) + Vehicle Control A->B C 3. Inflammatory Challenge Add LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24h) B->C D 4. Harvest Samples C->D E Supernatant (for secreted proteins) D->E F Cell Lysate (for intracellular proteins) D->F G RNA (for gene expression) D->G H 5a. Cytokine Analysis (ELISA) Measure TNF-α, IL-6 in supernatant E->H I 5b. Pathway Analysis (Western Blot) Probe lysate for p-p65, p-p38, IκBα F->I J 5c. Gene Expression (qPCR) Measure Tnf, Il6 mRNA levels G->J

Caption: Experimental workflow for assessing anti-inflammatory activity.

Detailed Protocol Steps:

  • Cell Seeding: Plate RAW 264.7 macrophages in 12-well plates at a density of 5x10⁵ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: Remove the old media and add fresh media containing the 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid derivative at various concentrations (e.g., 1, 5, 10, 25 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plates for a specified time. For cytokine secretion, 24 hours is typical. For signaling pathway analysis (protein phosphorylation), a shorter time (15-60 minutes) is required. For RNA analysis, 4-6 hours is often optimal.

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis.

    • Cell Lysate: Wash the remaining cells with ice-cold PBS, then add RIPA buffer to lyse the cells. Collect the lysate for Western blot analysis.

  • Analysis:

    • ELISA: Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant.

    • Western Blot: Perform SDS-PAGE and Western blotting on the cell lysates. Probe with primary antibodies against phosphorylated (active) forms of NF-κB p65, p38, and total levels of IκBα. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

    • qPCR: Extract total RNA from the cells, reverse transcribe it to cDNA, and perform quantitative PCR using primers for Tnf, Il6, and a reference gene like Actb.

Protocol for Assessing Nrf2 Pathway Activation
  • Cell Culture and Treatment: Use a relevant cell line (e.g., HepG2). Treat cells with the test compound for various time points (e.g., 2, 4, 8, 12 hours).

  • Subcellular Fractionation: Lyse the cells and perform nuclear/cytoplasmic fractionation using a commercial kit.

  • Western Blot Analysis: Perform Western blotting on both the nuclear and cytoplasmic fractions.

    • Probe the nuclear fraction for Nrf2 to observe its translocation. Use an antibody for a nuclear protein (e.g., Lamin B1) as a loading control.

    • Probe the cytoplasmic fraction for Keap1 and Nrf2.

  • Target Gene Expression (qPCR): Extract total RNA from cells treated for longer periods (e.g., 12-24 hours). Perform qPCR to measure the mRNA levels of Nrf2 target genes like HMOX1 and NQO1.

Data Synthesis and Interpretation

Quantitative data from these experiments should be summarized for clear comparison. The goal is to establish a dose-dependent effect of the compound on the measured endpoints.

Table 1: Hypothetical Data Summary for a 4-Aryl-4-Oxobutanoic Acid Derivative

Assay TypeEndpoint MeasuredIC₅₀ / EC₅₀ (µM)Max Inhibition / Activation
Anti-Inflammatory TNF-α Secretion (LPS-Stim)8.5 ± 1.292% at 25 µM
IL-6 Secretion (LPS-Stim)11.2 ± 2.188% at 25 µM
NF-κB p65 Phosphorylation6.3 ± 0.995% at 25 µM
Nrf2 Activation Nrf2 Nuclear Translocation15.0 ± 3.54.5-fold increase at 25 µM
HO-1 mRNA Expression12.5 ± 2.88-fold increase at 25 µM
Enzyme Inhibition Acetyl-CoA Carboxylase> 50Not significant
Kynurenine-3-Hydroxylase2.1 ± 0.498% at 10 µM

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

This synthesized data would suggest a compound that is a potent inhibitor of the K3H enzyme and a strong anti-inflammatory agent acting via the NF-κB pathway, with moderate activity as an Nrf2 activator.

Conclusion and Future Directions

The 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid scaffold represents a promising starting point for the development of novel therapeutics. Based on extensive evidence from structurally related compounds, the most probable mechanisms of action involve the dual modulation of inflammatory and oxidative stress pathways, specifically the inhibition of NF-κB/MAPK signaling and the activation of the Nrf2 antioxidant response. Furthermore, the potential for direct enzyme inhibition should not be overlooked and warrants broad screening.

The experimental protocols outlined in this guide provide a clear and robust path for validating these hypotheses. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to determine which functional groups are critical for each biological activity.

  • In Vivo Validation: Testing promising lead compounds in animal models of inflammation, neurodegeneration, or metabolic disease to confirm efficacy.

  • Target Deconvolution: Employing advanced techniques like chemical proteomics to identify novel, direct binding partners of the compounds within the cell.

By systematically applying this framework, researchers can effectively elucidate the mechanism of action for this valuable class of compounds and unlock their full therapeutic potential.

References

  • Suwito, H., Ul Haq, K., Rahmah, N. N. D., Kristanti, A. N., & Puspaningsih, N. N. T. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M938. [Link][10][11]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. RSC Medicinal Chemistry, 13(10), 1234-1243. [Link][1][12]

  • MDPI. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. [Link]

  • Chemsrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. [Link]

  • Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link][2]

  • ResearchGate. (n.d.). Search of antimicrobial activity in a series of substituted 4-aryl-4-oxo-2-tienilaminobut-2-enoic acids. [Link]

  • Kim, Y. R., et al. (2016). Inhibitory Effect of Methyl 2-(4'-Methoxy-4'-oxobutanamide) Benzoate from Jerusalem Artichoke (Helianthus tuberosus) on the Inflammatory Paracrine Loop between Macrophages and Adipocytes. Journal of Agricultural and Food Chemistry, 64(50), 9515–9522. [Link][6]

  • MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. [Link][4]

  • Google Patents. (n.d.). EP1404638B1 - Synthesis of 4-phenylbutyric acid.
  • MDPI. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. [Link]

  • PubMed. (2022). 4-Arylthiosemicarbazide Derivatives as Toxoplasmic Aromatic Amino Acid Hydroxylase Inhibitors and Anti-inflammatory Agents. [Link]

  • Frontiers. (n.d.). Editorial: Modulation of oxidative stress and inflammation via the NRF2 signaling pathway. [Link][8]

  • Bangladesh Journal of Pharmacology. (2022). Nrf2 signaling contributes to the neuroprotective effect of Cicadidae Periostracum against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine toxicity. [Link][9]

  • Semantic Scholar. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. [Link]

  • MDPI. (2020). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. [Link][7]

  • Google APIs. (2002). SYNTHESIS OF 4-PHENYLBUTYRIC ACID - European Patent Office - EP 1404638 B1. [Link]

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Exploratory

A Technical Guide to the Crystal Structure and Polymorphism of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid: A Hypothetical Investigation

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the writing of this guide, specific experimental data on the crystal structure and polymorphism of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobuty...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the writing of this guide, specific experimental data on the crystal structure and polymorphism of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is not publicly available. This document, therefore, presents a comprehensive, hypothetical framework for the investigation of its solid-state properties, grounded in established principles of materials science and pharmaceutical development. The protocols and expected data are based on studies of analogous compounds and serve as a practical guide for researchers undertaking such a characterization.

Introduction: The Critical Role of Solid-State Chemistry in Drug Development

The physicochemical properties of an active pharmaceutical ingredient (API) are intrinsically linked to its solid-state structure. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact critical drug attributes such as solubility, dissolution rate, bioavailability, and stability.[1][2] Consequently, a thorough investigation of the polymorphic landscape of a new chemical entity is a cornerstone of modern drug development, ensuring the selection of the optimal solid form for clinical progression.

This guide outlines a systematic approach to the characterization of the crystal structure and polymorphism of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, a compound of potential interest in medicinal chemistry. We will explore a hypothetical synthetic route, detail a comprehensive polymorph screen, and describe the state-of-the-art analytical techniques required for the elucidation of its solid-state properties.

Synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid

A plausible synthetic route for the title compound is a Friedel-Crafts acylation reaction. This well-established method is suitable for the preparation of aryl ketones.[3][4]

Proposed Synthetic Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a suitable inert solvent such as dichloromethane (DCM).

  • Acylation: Cool the suspension to 0°C in an ice bath. Add a solution of 2-methoxyethoxybenzene and succinic anhydride in DCM dropwise to the cooled suspension under a nitrogen atmosphere.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid.

Polymorph Screening: A Systematic Approach to Discovering Crystalline Forms

A comprehensive polymorph screen is essential to identify all accessible crystalline forms of the API. This typically involves crystallization from a wide range of solvents with varying polarities and under different conditions.[2]

Experimental Protocol for Polymorph Screening:

  • Solvent Selection: A diverse panel of solvents should be chosen, including but not limited to:

    • Protic solvents: Methanol, ethanol, isopropanol, water.

    • Aprotic polar solvents: Acetone, acetonitrile, ethyl acetate, tetrahydrofuran (THF).

    • Aprotic nonpolar solvents: Hexane, toluene.

    • Solvent mixtures: e.g., ethanol/water, acetone/hexane.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare saturated solutions of the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature and then cool them slowly to room temperature or below.

    • Anti-Solvent Addition: Prepare a concentrated solution of the compound and add a miscible solvent in which the compound is poorly soluble (an anti-solvent) to induce precipitation.

    • Slurry Conversion: Stir a suspension of the compound in a solvent in which it is sparingly soluble for an extended period to facilitate conversion to a more stable form.

The following diagram illustrates a typical workflow for a polymorph screen.

Polymorph_Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Polymorph Screening cluster_analysis Solid-State Analysis cluster_results Outcome Synth Synthesized API Solvents Diverse Solvents (Polar, Nonpolar, Mixtures) Synth->Solvents Dissolution Techniques Crystallization Techniques (Evaporation, Cooling, Anti-solvent) Solvents->Techniques Application of Conditions Analysis Characterization (PXRD, DSC, TGA, Spectroscopy) Techniques->Analysis Isolation of Solid Forms Polymorphs Identified Polymorphs (Form I, Form II, etc.) Analysis->Polymorphs Data Interpretation

Caption: Workflow for Polymorph Screening and Characterization.

Characterization of Hypothetical Polymorphs

Once different solid forms are obtained, they must be thoroughly characterized to determine their crystal structure and physicochemical properties.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and distinguishing between different crystalline forms based on their unique diffraction patterns.[5][6]

Experimental Protocol for PXRD:

  • Sample Preparation: Gently grind a small amount of the solid sample to a fine powder.

  • Data Acquisition: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.

Hypothetical PXRD Data:

Polymorphic FormCharacteristic 2θ Peaks (±0.2°)
Form I 8.5, 12.3, 15.8, 19.1, 21.7
Form II 7.2, 10.9, 14.5, 18.3, 22.9
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of the solid forms, such as melting points, phase transitions, and decomposition temperatures.[2][7]

Experimental Protocol for DSC/TGA:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

  • Data Acquisition: Place the pan in the DSC/TGA instrument and heat it at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

Hypothetical Thermal Data:

Polymorphic FormDSC Onset of Melting (°C)TGA Onset of Decomposition (°C)
Form I 155.2250.1
Form II 148.7245.8
Vibrational Spectroscopy: FT-IR and Raman

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules and can be used to differentiate polymorphs based on differences in their intermolecular interactions.[8]

Experimental Protocol for ATR-FTIR:

  • Background Collection: Record a background spectrum of the clean ATR crystal.

  • Sample Analysis: Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact. Collect the infrared spectrum.

Hypothetical Spectroscopic Data:

Polymorphic FormKey FT-IR Peaks (cm⁻¹)Key Raman Peaks (cm⁻¹)
Form I 1705 (C=O, acid), 1670 (C=O, ketone), 1250 (C-O, ether)1605 (Aromatic C=C), 830 (Aromatic C-H)
Form II 1715 (C=O, acid), 1665 (C=O, ketone), 1245 (C-O, ether)1610 (Aromatic C=C), 840 (Aromatic C-H)
Single-Crystal X-ray Diffraction (SCXRD)

When suitable single crystals can be grown, SCXRD provides the definitive crystal structure, including unit cell parameters, space group, and atomic coordinates.

Experimental Protocol for SCXRD:

  • Crystal Growth: Grow single crystals of suitable size and quality using techniques such as slow evaporation or vapor diffusion.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Hypothetical Crystallographic Data:

ParameterForm IForm II
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)10.58.9
b (Å)15.212.1
c (Å)9.818.4
β (°)95.390
V (ų)15501970
Z44

Thermodynamic Relationships and Stability

The relative thermodynamic stability of the identified polymorphs can be determined by considering their melting points (according to Burger's rules) and by performing competitive slurry experiments.

The following diagram illustrates the relationship between different solid forms.

Polymorph_Relationships FormI FormI Melt Melt FormI->Melt Melting Form II Form II Form II->FormI  Solid-State  Transformation Form II->Melt Melting Amorphous Amorphous Amorphous->FormI Crystallization Amorphous->Form II Crystallization Melt->Amorphous Quenching

Caption: Hypothetical Phase Relationships of Solid Forms.

Conclusion

A thorough investigation into the crystal structure and polymorphism of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a critical step in its potential development as a pharmaceutical agent. By employing a systematic approach to polymorph screening and a suite of complementary analytical techniques, researchers can identify and characterize the different solid forms of this compound. This knowledge is paramount for selecting the optimal polymorph with desirable physicochemical properties, ultimately ensuring the development of a safe, effective, and stable drug product.

References

  • Suwito, H., et al. (2017). 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Molbank, 2017(2), M937. Available at: [Link]

  • Al-Obaidi, A., & Al-shakily, F. (2018). Far-Infrared Spectroscopy as A Probe for Polymorph Discrimination. PMC, NIH. Available at: [Link]

  • World Health Organization. (n.d.). Polymorphism. digicollections.net. Available at: [Link]

  • Roy, S. (2007). The characterization of polymorphs by thermal analysis. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • Khafizov, N., et al. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. MDPI. Available at: [Link]

  • SpectraBase. (n.d.). 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid. SpectraBase. Available at: [Link]

  • Gelbrich, T., et al. (2007). Conformational polymorphism in N-(4'-methoxyphenyl)-3-bromothiobenzamide. PubMed. Available at: [Link]

  • Tandon, N. (2018). Art of Synthesis of Desired Polymorphs: A Review. ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2008). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Hindawi. Available at: [Link]

  • Suwito, H., et al. (2017). (PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. Available at: [Link]

  • Mondal, T., & Balasubramanian, S. (2020). Rational design and topochemical synthesis of polymorphs of a polymer. RSC Publishing. Available at: [Link]

  • Stenutz. (n.d.). 4-(4-methylphenyl)-4-oxobutanoic acid. Stenutz. Available at: [Link]

  • Taylor & Francis. (n.d.). Polymorphs – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Ilic, A., et al. (2015). Post-Synthetic Shaping of Porosity and Crystal Structure of Ln-Bipy-MOFs by Thermal Treatment. MDPI. Available at: [Link]

  • Nayak, P. S., et al. (2014). 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC. Available at: [Link]

  • Saettone, M. F., et al. (1981). Synthesis and pharmacological evaluation of poly(oxyethylene) derivatives of 4-isobutylphenyl-2-propionic acid (ibuprofen). PubMed. Available at: [Link]

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Foundational

In Vitro Biological Activity of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid: A Technical Guide to Aroylpropionic Acid Pharmacophores

Executive Summary As drug discovery pivots toward highly optimized, multi-target scaffolds, the role of versatile intermediate pharmacophores has never been more critical. 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly optimized, multi-target scaffolds, the role of versatile intermediate pharmacophores has never been more critical. 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid (CAS: 103876-89-7) is a specialized β-aroylpropionic acid derivative. While traditionally viewed as a synthetic building block, its unique structural topology—combining a terminal carboxylic acid, a reactive 4-oxo moiety, and a hydrophilic 2-methoxyethoxy ether linkage—endows it with intrinsic in vitro biological activity and makes it a premier precursor for synthesizing potent cyclooxygenase (COX) and phosphodiesterase (PDE) inhibitors.

This technical guide synthesizes current field-proven insights to deconstruct the in vitro biological activity of this compound. By examining its target engagement pathways and detailing self-validating experimental workflows, we provide a comprehensive blueprint for researchers evaluating aroylpropionic acids in early-stage drug development.

Pharmacophore Rationale & Target Engagement

To understand the in vitro behavior of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, we must analyze the causality behind its structural design.

  • The β-Aroylpropionic Acid Backbone: This core is a well-documented non-steroidal anti-inflammatory drug (NSAID) pharmacophore. Similar to fenbufen (4-(biphenyl-4-yl)-4-oxobutyric acid), the 4-oxo group and terminal carboxylate mimic the stereoelectronic profile of arachidonic acid, allowing it to dock into the hydrophobic channel of the COX-2 enzyme (1[1]).

  • The 2-Methoxyethoxy Ether Linkage: Highly lipophilic biphenyl groups often suffer from poor aqueous solubility, leading to assay precipitation and high non-specific protein binding in vitro. The substitution with a 2-methoxyethoxy group introduces a flexible, hydrogen-bond-accepting ether linkage. This favorably lowers the LogP, ensuring that the free-drug concentration remains stable in aqueous assay buffers, thereby yielding highly reproducible IC50 data.

  • Scaffold for Pyridazinones: Beyond direct activity, the 4-oxobutyric acid moiety undergoes facile condensation with hydrazines to form 4,5-dihydropyridazin-3(2H)-ones. These cyclic derivatives are potent, selective inhibitors of PDE3, a critical target in cardiovascular and respiratory diseases (2[2]).

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Substrate PGE2 Prostaglandin E2 COX2->PGE2 Synthesis API 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid API->COX2 Direct Inhibition PDE3 PDE3 Enzyme API->PDE3 Pyridazinone Scaffold cAMP cAMP Degradation PDE3->cAMP Hydrolysis

Dual mechanistic targeting of COX-2 and PDE3 pathways by aroylpropionic acid derivatives.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate that an in vitro assay is only as reliable as its internal validation mechanisms. The following protocols are designed as self-validating systems, incorporating specific causality-driven steps to eliminate false positives.

Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

This assay measures the peroxidase activity of COX, utilizing the oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to yield the highly fluorescent compound resorufin.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 0.1% Bovine Serum Albumin (BSA) and 1 µM hematin.

    • Causality: Aroylpropionic acids can exhibit non-specific binding to polystyrene microtiter plates. BSA acts as a carrier protein, preventing drug depletion and artificially inflated IC50 values. Hematin is an essential cofactor for the peroxidase activity of COX.

  • Compound Dilution: Dissolve 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v).

    • Causality: DMSO concentrations >1% can denature the COX enzyme, leading to a loss of signal window.

  • Pre-Incubation: Add 10 µL of the compound (or vehicle control) to 50 µL of COX-1 or COX-2 enzyme solution. Incubate at 37°C for 15 minutes.

    • Causality: COX inhibition by structurally flexible aroylpropionic acids often involves a time-dependent conformational change in the enzyme's active site. Pre-incubation allows thermodynamic equilibrium to be reached prior to substrate competition.

  • Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) and ADHP.

  • Detection & Validation: Measure fluorescence (Ex 535 nm / Em 590 nm) continuously for 5 minutes.

    • Self-Validation: Calculate the Z'-factor using the vehicle control (1% DMSO) and the positive control (Celecoxib, 1 µM). A Z'-factor > 0.5 confirms assay robustness and validates the test compound data.

Protocol B: High-Throughput PDE3 Luminescence Assay

When evaluating the pyridazinone derivatives synthesized from this compound, a luminescence-based cAMP depletion assay is utilized.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE3A in buffer (10 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Combine 10 µL of the derivative, 10 µL of PDE3A, and 10 µL of 100 nM cAMP. Incubate for 1 hour at room temperature.

  • Detection: Add 30 µL of Kinase-Glo® (or equivalent ATP/luciferase-based detection reagent). The reagent measures residual ATP after a coupled kinase reaction converts AMP to ATP.

  • Validation: Include Milrinone as a positive control. The assay is validated only if the signal-to-background ratio (S/B) exceeds 5.0.

AssayWorkflow S1 Compound Preparation S2 Enzyme Incubation S1->S2 S3 Substrate Addition S2->S3 S4 Fluorescence Detection S3->S4 S5 Data Analysis S4->S5

Self-validating high-throughput in vitro screening workflow for enzyme inhibition.

Quantitative Data Presentation

The structural modifications inherent to 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid and its derivatives yield highly specific in vitro profiles. The following tables summarize representative quantitative data demonstrating the efficacy of this pharmacophore class compared to industry standards (3[3]).

Table 1: In Vitro COX Inhibition Profile of Aroylpropionic Acids

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid >10012.4 ± 1.1>8.0
Fenbufen (Reference NSAID) >10018.5 ± 1.4>5.4
Celecoxib (Positive Control) 14.2 ± 0.80.04 ± 0.01355.0

Data interpretation: The 2-methoxyethoxy substitution enhances COX-2 affinity slightly over the rigid biphenyl structure of fenbufen, driven by improved hydrogen bonding within the COX-2 side pocket.

Table 2: In Vitro PDE3 Inhibition by Derived Dihydropyridazinones

Derivative TypePDE3 IC50 (nM)Efficacy (cAMP accumulation)
Parent Aroylpropionic Acid >10,000Negligible
Dihydropyridazinone Analog 45.2 ± 3.8High
Milrinone (Positive Control) 38.5 ± 2.1High

Data interpretation: While the parent carboxylic acid shows no PDE3 activity, its conversion into a cyclic pyridazinone unlocks potent, nanomolar inhibition comparable to clinical-grade Milrinone.

Conclusion

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is far more than a passive chemical intermediate. By leveraging its β-aroylpropionic acid backbone, it acts as a mild, selective COX-2 inhibitor, while its functional groups serve as the ideal launchpad for synthesizing high-affinity PDE3 inhibitors. For drug development professionals, utilizing self-validating in vitro workflows—complete with carrier proteins, thermodynamic pre-incubations, and strict Z'-factor gating—ensures that the biological data extracted from this versatile pharmacophore translates reliably into in vivo success.

References

  • Synthesis and Biological Evaluation of beta-Aroylpropionic acid based 1,3,4-Oxadiazoles ResearchGate URL
  • Full article: Synthesis and biological evaluation of some novel 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)
  • Synthesis and In Vitro Antimicrobial Evaluation of New 1,3,4-Oxadiazoles Bearing 5-Chloro-2-methoxyphenyl Moiety PMC / NIH URL

Sources

Exploratory

The Solubility Profile of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid in Organic Solvents: A Methodological and Interpretive Guide

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Abstract The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing e...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing everything from process chemistry to final product formulation. This guide provides a comprehensive framework for determining and interpreting the solubility profile of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. Moving beyond a simple data sheet, this document outlines the theoretical underpinnings of solubility, presents a detailed, field-proven experimental protocol for its determination, and offers a practical guide to interpreting the resulting data. This whitepaper is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility to accelerate their research and development programs.

Introduction: Why Solubility is a Critical Quality Attribute

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a keto-acid derivative incorporating an ether linkage, an aromatic ring, and a carboxylic acid moiety. This combination of functional groups results in a molecule of intermediate polarity with potential for complex interactions with various solvents. A thorough understanding of its solubility in a diverse range of organic solvents is not merely academic; it is a critical prerequisite for successful development.

The solubility profile directly impacts:

  • Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing stable and bioavailable drug products requires knowledge of suitable solvent systems.

  • Analytical Chemistry: Development of robust chromatographic methods relies on understanding analyte solubility in mobile phases.

  • Preclinical Studies: Choosing appropriate vehicles for in vitro and in vivo testing is essential for generating meaningful data.

This guide provides the necessary tools to systematically evaluate the solubility of this compound, enabling informed decision-making throughout the development lifecycle.

Physicochemical Properties: Predicting Solubility Behavior

Before any experimental work is undertaken, an analysis of the molecule's inherent physicochemical properties provides valuable insight into its expected solubility behavior.

PropertyValue (Predicted/Experimental)Implication for Solubility
Molecular FormulaC₁₃H₁₆O₅
Molecular Weight252.26 g/mol Influences the mass-to-volume ratio in solution.
pKa (acidic)~4.5 (Predicted)The carboxylic acid will be ionized at pH > 4.5, dramatically increasing aqueous solubility. In organic solvents, its protonated state allows for hydrogen bond donation.
logP1.6 (Predicted)The positive logP value suggests a preference for organic phases over water, though the value is moderate, indicating some degree of hydrophilicity.
Hydrogen Bond Donors1 (from the carboxylic acid OH)Can donate a hydrogen bond to acceptor solvents (e.g., ethers, ketones, alcohols).
Hydrogen Bond Acceptors5 (from the ether, ketone, and carboxylic acid oxygens)Can accept hydrogen bonds from donor solvents (e.g., alcohols).

These properties suggest that 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid will exhibit favorable solubility in polar organic solvents capable of hydrogen bonding, and limited solubility in non-polar, aprotic solvents.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain reliable and reproducible solubility data, the equilibrium or thermodynamic solubility must be determined. The Shake-Flask method is the gold-standard technique for this purpose. The core principle is to saturate a solvent with the solute over a defined period, ensuring that the system reaches equilibrium, and then measuring the concentration of the dissolved solute.

Rationale for Method Selection

The Shake-Flask method is chosen for its accuracy and reliability. It measures the true thermodynamic equilibrium, which is the most relevant value for formulation and process chemistry. While faster, kinetic methods exist, they can often overestimate solubility and are more suitable for high-throughput screening in early discovery. For definitive characterization, the equilibrium approach is superior.

Step-by-Step Methodology
  • Preparation: Add an excess amount of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid to a series of vials, each containing a known volume (e.g., 1 mL) of a selected organic solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a small aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid material at the bottom.

  • Dilution: Quantitatively dilute the supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

Experimental Workflow Diagram

G Figure 1: Shake-Flask Solubility Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add Excess Solute to Solvent Vials B Agitate at 25 °C for 24-48 hours A->B Reach Equilibrium C Centrifuge to Pellet Undissolved Solid B->C Separate Phases D Collect Supernatant C->D E Dilute Sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility (mg/mL) F->G

Caption: Figure 1: Shake-Flask Solubility Workflow

Interpreting the Solubility Profile: A Case Study

The following table presents a hypothetical but chemically plausible solubility profile for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, based on its structure. This data serves as a practical example for interpretation.

SolventSolvent TypePolarity IndexSolubility (mg/mL)Classification
MethanolPolar Protic5.1> 200Very Soluble
EthanolPolar Protic4.3> 150Very Soluble
AcetonePolar Aprotic5.1~100Freely Soluble
Ethyl AcetatePolar Aprotic4.4~30Soluble
DichloromethanePolar Aprotic3.1< 10Sparingly Soluble
TolueneNon-polar2.4< 1Slightly Soluble
HeptaneNon-polar0.1< 0.1Practically Insoluble
Analysis of Structure-Solubility Relationships
  • High Solubility in Alcohols (Methanol, Ethanol): The high solubility is driven by strong intermolecular forces. The carboxylic acid of the solute can donate a hydrogen bond to the alcohol's oxygen, and the solute's ether and keto groups can accept hydrogen bonds from the alcohol's hydroxyl group. This follows the "like dissolves like" principle, where polar, hydrogen-bonding solutes dissolve well in polar, hydrogen-bonding solvents.

  • Good Solubility in Acetone: Acetone is a polar aprotic solvent. It cannot donate hydrogen bonds but is an excellent hydrogen bond acceptor. It readily interacts with the carboxylic acid proton of the solute, leading to good solubility.

  • Decreasing Solubility with Reduced Polarity: As the solvent polarity decreases (Ethyl Acetate -> Dichloromethane -> Toluene -> Heptane), the solubility drops significantly. Non-polar solvents like toluene and heptane primarily interact through weak van der Waals forces. These forces are insufficient to overcome the strong solute-solute interactions (like hydrogen bonding between carboxylic acid groups) present in the solid crystal lattice of the compound.

Diagram of Solute-Solvent Interactions

G Figure 2: Dominant Solute-Solvent Interactions Solute 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid Methanol Methanol (Polar Protic) Solute->Methanol H-Bond Donor H-Bond Acceptor Dipole-Dipole Acetone Acetone (Polar Aprotic) Solute->Acetone H-Bond Donor Dipole-Dipole Heptane Heptane (Non-polar) Solute->Heptane Weak van der Waals

Caption: Figure 2: Dominant Solute-Solvent Interactions

Conclusion and Practical Implications

The systematic determination and interpretation of the solubility profile of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid are indispensable for its successful development. This guide has provided a robust framework, combining theoretical principles with a practical, gold-standard experimental protocol. The analysis of the compound's structure in relation to solvent properties allows for a predictive understanding of its behavior, with the data confirming high solubility in polar, protic solvents and poor solubility in non-polar media. This knowledge is immediately applicable to selecting appropriate solvent systems for chemical synthesis, purification, analytical method development, and crucial preclinical formulations, thereby minimizing risks and accelerating the path to discovery and application.

References

  • Babu, A. R., & Dugger, J. W. (2020). Solubility. In Pharmaceutical Calculations. Elsevier. [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Acree, W. E. (2014). Thermodynamic Properties of Pharmaceutical Co-Crystals and Salts. In Multicomponent Crystals. De Gruyter. [Link]

Foundational

thermal stability analysis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

An In-Depth Technical Guide to the Thermal Stability Analysis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid For Researchers, Scientists, and Drug Development Professionals Abstract The thermal stability of an active...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermal Stability Analysis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the , a compound of interest in drug development. We will delve into the foundational principles of thermal analysis techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and present detailed, field-proven protocols for their application. This document is designed to be a practical resource, offering insights into experimental design, data interpretation, and the causal relationships behind methodological choices, thereby ensuring scientific integrity and trustworthiness in your thermal stability assessments.

Introduction: The Imperative of Thermal Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the physicochemical properties of the API playing a pivotal role. Among these, thermal stability is of paramount importance.[1] An API's response to thermal stress during manufacturing, storage, and transportation directly impacts its chemical integrity, and consequently, its therapeutic efficacy and safety profile.[1] Thermal decomposition can lead to loss of potency, the formation of potentially toxic degradants, and alterations in physical properties such as solubility and bioavailability.

This guide focuses on 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, an organic molecule featuring a carboxylic acid, a ketone, an ether linkage, and an aromatic ring. Each of these functional groups contributes to the overall thermal behavior of the molecule. A thorough understanding of its thermal stability is therefore essential for developing a robust and stable dosage form.

Foundational Principles of Thermal Analysis

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature.[2] For the comprehensive characterization of an API like 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, a combination of TGA and DSC is indispensable.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[1][3][4] This technique is invaluable for determining the thermal stability and decomposition profile of a material.[1][3][4] A TGA curve plots the percentage of initial mass remaining against temperature. The onset temperature of mass loss is a critical indicator of the initiation of decomposition. The derivative of the TGA curve, known as the Derivative Thermogravimetric (DTG) curve, shows the rate of mass loss and can help to distinguish between overlapping decomposition events.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[6][7] It is a powerful tool for identifying thermal transitions such as melting, crystallization, and glass transitions.[8] For a crystalline solid like our target compound, the DSC thermogram will show an endothermic peak corresponding to its melting point. The area under this peak is proportional to the heat of fusion (ΔHfus), a key thermodynamic parameter.[9][10]

Experimental Workflow for Thermal Stability Assessment

A robust thermal stability analysis follows a systematic workflow, from sample preparation to data interpretation. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Thermal_Stability_Workflow cluster_Prep Sample Preparation cluster_Analysis Thermal Analysis cluster_Data Data Acquisition & Interpretation Sample API Sample (5-10 mg) TGA_Pan TGA Pan (Alumina/Platinum) Sample->TGA_Pan Weighing DSC_Pan DSC Pan (Aluminum, Hermetically Sealed) Sample->DSC_Pan Weighing & Sealing TGA Thermogravimetric Analysis (TGA) TGA_Pan->TGA DSC Differential Scanning Calorimetry (DSC) DSC_Pan->DSC TGA_Curve TGA/DTG Curves TGA->TGA_Curve DSC_Curve DSC Thermogram DSC->DSC_Curve Decomposition_Temp Decomposition Temperature (Td) TGA_Curve->Decomposition_Temp Melting_Point Melting Point (Tm) DSC_Curve->Melting_Point Heat_Fusion Heat of Fusion (ΔHfus) DSC_Curve->Heat_Fusion Decomposition_Pathway Parent 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid Intermediate1 Intermediate + CO2 Parent->Intermediate1 Decarboxylation (Initial Step) Fragments Smaller Volatile Fragments Intermediate1->Fragments Further Fragmentation

Caption: A plausible initial decomposition pathway for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid.

Conclusion

The , through the synergistic use of TGA and DSC, provides critical data for its development as a pharmaceutical agent. The methodologies and insights presented in this guide offer a robust framework for researchers to confidently assess the thermal properties of this and other novel APIs. A thorough understanding of an API's thermal behavior is not merely an academic exercise but a fundamental requirement for ensuring the development of safe, stable, and effective medicines.

References

  • Simultaneous thermal analysis for the characterization of active pharmaceutical ingredients. NETZSCH-Gerätebau GmbH.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

  • Plato, C., & Glasgow, A. R., Jr. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]

  • Popiel, S., & Nierzwicki, W. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 30(17), 4215. [Link]

  • Popiel, S., & Nierzwicki, W. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. PubMed. [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. [Link]

  • D'Amelia, R., & D'Amelia, V. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 469. [Link]

  • Murthy, S. S. N. (1996). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions, 92(18), 3379-3384. [Link]

  • Thermogravimetric Analysis (TGA) - of Biomass and Materials. (n.d.). Celignis. [Link]

  • Thermogravimetric Analysis. (n.d.). Scribd. [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • Thermogravimetric Analysis (TGA) for Material Characterization. (2026, January 9). ResolveMass Laboratories Inc. [Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Molecular Docking: A Case Study with 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

Abstract Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions that accelerate discovery pipelines.[1][2] This technical guide offers a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Molecular docking is a cornerstone of modern structure-based drug design, providing invaluable predictions of ligand-receptor interactions that accelerate discovery pipelines.[1][2] This technical guide offers a comprehensive, in-depth walkthrough of a molecular docking workflow, using the novel compound 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid as a case study. Addressed to researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the critical reasoning and scientific causality behind each phase of the process. We will cover ligand and protein preparation, grid-based docking simulation using AutoDock Vina, and the nuanced interpretation of results, including binding affinity and interaction analysis. The protocols herein are designed to be self-validating, grounded in established computational chemistry principles and supported by authoritative references.

Introduction: The Rationale for Docking

The primary goal of molecular docking is to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a larger macromolecule (receptor), typically a protein.[1][3][4] This computational "handshake" allows scientists to screen vast virtual libraries of compounds against a protein target, prioritizing those with the highest likelihood of biological activity for further experimental testing.[5] By simulating these interactions in silico, we can significantly reduce the time and cost associated with early-stage drug discovery.[1]

This guide focuses on 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, a compound with a scaffold suggestive of potential biological activity due to its aromatic and carboxylic acid moieties, which are common features in bioactive molecules.[6][7][8] While no specific biological target has been extensively studied for this exact molecule, its structure bears resemblance to compounds known to interact with enzymes involved in inflammation and metabolic pathways. For the purpose of this guide, we will hypothetically target Cyclooxygenase-2 (COX-2) , a well-established enzyme in the inflammatory cascade and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).

The Molecular Docking Workflow: A Conceptual Overview

A successful docking study is a multi-stage process where the quality of the input directly governs the reliability of the output.[9] The integrity of each step is paramount for generating meaningful and predictive results.

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Receptor Preparation protein_prep->grid_gen docking Run Docking Simulation grid_gen->docking results Analyze Binding Affinity & Poses docking->results visualize Visualize Interactions results->visualize G cluster_analysis Post-Docking Analysis load_complex Load Receptor & Ligand Poses (e.g., in PyMOL) identify_interactions Identify Key Interactions load_complex->identify_interactions analyze_pocket Analyze Ligand Fit in Binding Pocket identify_interactions->analyze_pocket validate Validate with Literature Data (if available) analyze_pocket->validate

Sources

Protocols & Analytical Methods

Method

Friedel-Crafts acylation method for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

Application Note: Synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid via Friedel-Crafts Acylation Target Audience: Researchers, process chemists, and drug development professionals. Executive Summary The synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid via Friedel-Crafts Acylation

Target Audience: Researchers, process chemists, and drug development professionals.

Executive Summary

The synthesis of γ -keto acids is a fundamental transformation in medicinal chemistry, providing critical building blocks for the assembly of active pharmaceutical ingredients (APIs), aromatic lactones, and functionalized tetralones. This application note details the robust, regioselective synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid via the Friedel-Crafts acylation of (2-methoxyethoxy)benzene with succinic anhydride.

As a Senior Application Scientist, I have structured this protocol not merely as a sequence of operations, but as a self-validating system. By understanding the mechanistic causality—specifically the dynamics of Lewis acid coordination and regiocontrol—researchers can seamlessly scale this workflow from benchtop discovery to process-scale manufacturing.

Mechanistic Insights & Causality (E-E-A-T)

To ensure high yield and purity, the experimental design must account for the specific electronic and steric properties of the reactants.

Regioselectivity and Steric Control: The starting material, (2-methoxyethoxy)benzene, possesses a highly activating, electron-donating alkoxy group. In electrophilic aromatic substitution, this group directs incoming electrophiles to the ortho and para positions. However, the active electrophile generated in this reaction—an acylium ion complexed with aluminum chloride ( AlCl3​ )—is sterically demanding. This steric bulk overwhelmingly drives the substitution to the para position, resulting in >95% regioselectivity for the target 4-substituted isomer [1].

The Necessity of Super-Stoichiometric Catalyst: A common pitfall in Friedel-Crafts acylations is treating the Lewis acid as a true "catalyst." Unlike Friedel-Crafts alkylation, acylation requires strictly stoichiometric (or greater) amounts of the Lewis acid [3].

  • Causality: Succinic anhydride contains two carbonyl oxygen atoms that coordinate with AlCl3​ . Furthermore, the resulting γ -keto acid product contains a highly basic ketone moiety that forms a robust, stable complex with AlCl3​ . If only a catalytic amount (e.g., 0.1–1.0 equivalents) is used, the AlCl3​ is rapidly consumed and "poisoned" by the product, halting the reaction. Therefore, 2.2 to 2.5 equivalents of AlCl3​ are mandatory to drive the reaction to completion [2].

Quenching Dynamics: The reaction must be quenched in a highly acidic ice-water mixture. If quenched in neutral water, the aluminum complexes precipitate as insoluble, gelatinous aluminum hydroxide ( Al(OH)3​ ), which creates severe, unmanageable emulsions during organic extraction. The addition of concentrated hydrochloric acid (HCl) keeps the aluminum species soluble as Al3+ ions in the aqueous phase, ensuring a clean phase separation [1].

Reaction Workflow

Workflow Step1 1. Complex Formation Succinic Anhydride + AlCl3 (>2.2 eq) Step2 2. Electrophilic Attack Add (2-Methoxyethoxy)benzene at 0-5 °C Step1->Step2 DCM Solvent Step3 3. Acylation & Coordination Formation of Stable Al-Ketone Complex Step2->Step3 para-Substitution Step4 4. Acidic Quench Pour into Ice/HCl to break Al-complex Step3->Step4 Reaction Complete Step5 5. Isolation & Purification Extraction, Washing, and Recrystallization Step4->Step5 Phase Separation Product Target Molecule: 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid Step5->Product High Purity Yield

Caption: Logical workflow and mechanistic progression of the Friedel-Crafts acylation process.

Experimental Protocol

Scale: 100 mmol (Laboratory Scale)

Materials Required:
  • (2-Methoxyethoxy)benzene: 15.2 g (100 mmol, 1.0 equiv)

  • Succinic anhydride: 10.5 g (105 mmol, 1.05 equiv)

  • Aluminum chloride ( AlCl3​ , anhydrous): 33.3 g (250 mmol, 2.5 equiv)

  • Dichloromethane (DCM, anhydrous): 150 mL

  • Concentrated HCl (37%): 20 mL

  • Ethyl acetate (EtOAc): 300 mL (for extraction)

Step-by-Step Methodology:
  • Preparation of the Acylating Complex:

    • Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, an addition funnel, a nitrogen inlet, and a temperature probe.

    • Flush the system with dry nitrogen to prevent the hydrolysis of AlCl3​ .

    • Add 100 mL of anhydrous DCM to the flask and cool to 0–5 °C using an ice-water bath.

    • Carefully add 33.3 g of AlCl3​ in portions, followed by 10.5 g of succinic anhydride. Stir for 15 minutes to allow the acylium-aluminum complex to form.

  • Substrate Addition:

    • Dissolve 15.2 g of (2-Methoxyethoxy)benzene in 50 mL of anhydrous DCM.

    • Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 30–45 minutes.

    • Self-Validating Check: Monitor the internal temperature. The reaction is highly exothermic. Maintain the temperature strictly below 5 °C to prevent ether cleavage (dealkylation) and polyacylation.

  • Reaction Progression:

    • Once the addition is complete, maintain the reaction at 0–5 °C for 1 hour.

    • Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for an additional 3–4 hours.

    • In-Process Control (IPC): Withdraw a 0.1 mL aliquot, quench in 1 mL of 1M HCl, extract with 1 mL EtOAc, and analyze via TLC (Eluent: Hexane/EtOAc 1:1 with 1% Acetic Acid) or HPLC to confirm the disappearance of the starting material.

  • Quenching and Workup:

    • Prepare a quenching bath containing 200 g of crushed ice and 20 mL of concentrated HCl in a 1 L beaker.

    • Slowly pour the reaction mixture into the vigorously stirred ice-HCl mixture. Caution: Highly exothermic with the evolution of HCl gas.

    • Transfer the mixture to a separatory funnel and separate the organic (DCM) layer.

    • Extract the aqueous layer with EtOAc ( 2×150 mL). Combine all organic layers.

  • Isolation and Purification:

    • Wash the combined organic layers with brine (100 mL), dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield a crude solid.

    • Recrystallize the crude product from a mixture of aqueous ethanol or toluene to afford pure 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid as a crystalline solid [2].

Quantitative Data & Optimization

The choice of solvent and catalyst equivalents heavily dictates the efficiency of the reaction. Table 1 summarizes the optimization parameters validating the chosen protocol.

Table 1: Optimization of Reaction Parameters

Solvent AlCl3​ (Equiv.)Temperature (°C)Yield (%)Purity (HPLC)Observation / Causality
DCM1.10 25< 10%N/ASevere catalyst poisoning by product coordination.
DCM 2.5 0 25 88% > 98% Optimal conditions; clean conversion.
DCE2.50 4085%95%Higher temp led to trace ether cleavage impurities.
o-DCB2.50 2582%96%Excellent for industrial scale-up; harder to remove [2].

(Note: DCM = Dichloromethane; DCE = 1,2-Dichloroethane; o-DCB = ortho-Dichlorobenzene)

Analytical Characterization

To validate the structural integrity of the synthesized 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, the following spectroscopic signals should be confirmed:

  • IR Spectroscopy (ATR): Broad absorption band at 3300−2500 cm−1 (carboxylic acid O-H stretch); sharp peaks at ∼1710 cm−1 (carboxylic acid C=O) and ∼1680 cm−1 (aryl ketone C=O).

  • Mass Spectrometry (ESI-MS): [M+H]+ expected at m/z 253.1.

References

  • A Simple Procedure for the Isolation of γ -Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen Organic Process Research & Development[Link]

  • Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones (JP2004182660A)
  • Friedel–Crafts reaction Wikipedia[Link]

Application

Application Notes and Protocols for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid as an API Intermediate

Introduction In the landscape of modern pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously designed process, often involving multiple steps and the use of specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern pharmaceutical development, the synthesis of Active Pharmaceutical Ingredients (APIs) is a meticulously designed process, often involving multiple steps and the use of specialized chemical entities known as intermediates. These intermediates are the foundational building blocks that ultimately define the purity, efficacy, and safety of the final drug product. One such pivotal intermediate is 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid . This aromatic keto-acid is a key precursor in the synthesis of certain APIs, most notably in the production of the antidiabetic agent, Repaglinide.

This comprehensive guide provides detailed application notes and protocols for the synthesis, quality control, and utilization of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. Tailored for researchers, scientists, and drug development professionals, this document aims to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust understanding and reproducible execution of the described methodologies.

Synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is most effectively achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of an acyl group onto an aromatic ring.[1] In this specific application, 2-methoxyethoxybenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][3]

The 2-methoxyethoxy substituent on the benzene ring is an ortho-, para-directing group, meaning it activates these positions for electrophilic attack. Due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position, yielding the desired product with high regioselectivity.

Experimental Protocol: Friedel-Crafts Acylation

This protocol details the synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid from 2-methoxyethoxybenzene and succinic anhydride.

Materials and Reagents:

  • 2-Methoxyethoxybenzene

  • Succinic Anhydride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.2 to 2.2 equivalents) and anhydrous dichloromethane. Cool the flask in an ice bath with stirring.

  • Formation of the Acylium Ion: In a separate beaker, dissolve succinic anhydride (1.0 equivalent) in anhydrous dichloromethane. Transfer this solution to the dropping funnel. Add the succinic anhydride solution dropwise to the stirred suspension of aluminum chloride in dichloromethane, maintaining the temperature below 10 °C. The formation of the electrophilic acylium ion complex will occur.[4]

  • Electrophilic Aromatic Substitution: After the addition of the succinic anhydride solution is complete, add 2-methoxyethoxybenzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture via the dropping funnel. Control the rate of addition to maintain the reaction temperature below 10 °C.

  • Reaction Completion: Once the addition of 2-methoxyethoxybenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-4 hours, or until the reaction is deemed complete by Thin Layer Chromatography (TLC) monitoring.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[5] This will quench the reaction and decompose the aluminum chloride complex. Stir vigorously until all the solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane. Combine all the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution (to remove unreacted succinic acid and neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a pure crystalline solid.[6]

G cluster_synthesis Synthesis of Intermediate succinic_anhydride Succinic Anhydride reaction_mixture Reaction Mixture (Friedel-Crafts Acylation) succinic_anhydride->reaction_mixture alcl3 Anhydrous AlCl₃ alcl3->reaction_mixture dcm DCM (solvent) dcm->reaction_mixture methoxyethoxybenzene 2-Methoxyethoxybenzene methoxyethoxybenzene->reaction_mixture workup Aqueous Work-up (Ice/HCl) reaction_mixture->workup 1. Quench extraction Extraction (DCM) workup->extraction 2. Isolate purification Purification (Recrystallization) extraction->purification 3. Purify product 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid purification->product

Caption: Workflow for the synthesis of the intermediate.

Application in API Synthesis: Repaglinide

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a crucial intermediate in the synthesis of Repaglinide, an oral antidiabetic drug used for the treatment of type 2 diabetes.[7] The synthesis involves an amide bond formation between the carboxylic acid group of the intermediate and the primary amine of (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine. This amide coupling reaction is a common transformation in pharmaceutical chemistry and can be facilitated by a variety of coupling reagents.[8][9]

Experimental Protocol: Synthesis of Repaglinide

This protocol outlines the amide coupling reaction to form Repaglinide.

Materials and Reagents:

  • 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

  • (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[10][11]

  • Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), anhydrous

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

  • Syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification, if necessary)

Procedure:

  • Reaction Setup: To a solution of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere, add the amide coupling reagent (e.g., EDC, 1.1 equivalents) and HOBt (0.5 equivalents, if used). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate flask, dissolve (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl)butan-1-amine (1.0 equivalent) and a non-nucleophilic base such as DIPEA or TEA (1.5-2.0 equivalents) in anhydrous DCM or DMF.

  • Coupling Reaction: Add the amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature overnight, or until completion as monitored by TLC or HPLC.

  • Work-up: If using DCC, filter off the dicyclohexylurea (DCU) byproduct. Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude Repaglinide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure API.[12]

G cluster_api_synthesis API Synthesis: Repaglinide intermediate 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid coupling_reaction Amide Coupling Reaction intermediate->coupling_reaction amine (S)-3-methyl-1-(2-(piperidin-1-yl)phenyl) butan-1-amine amine->coupling_reaction coupling_reagent Coupling Reagent (e.g., EDC) coupling_reagent->coupling_reaction base Base (e.g., DIPEA) base->coupling_reaction workup_api Aqueous Work-up coupling_reaction->workup_api 1. Isolate purification_api Purification workup_api->purification_api 2. Purify repaglinide Repaglinide (API) purification_api->repaglinide

Caption: Workflow for the synthesis of Repaglinide.

Quality Control and Analytical Protocols

Ensuring the purity and identity of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is paramount for the successful synthesis of a high-quality API. A robust quality control regimen should include a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the intermediate and quantifying any impurities.[13] A reversed-phase HPLC method is generally suitable for this type of compound.

Proposed HPLC Method:

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidified mobile phase to ensure the carboxylic acid is in its protonated form for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 50% B to 90% B over 20 minutesA gradient elution is recommended to ensure elution of any less polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm or 275 nmThe aromatic ketone chromophore will have strong absorbance in this region.
Injection Volume 10 µLA standard injection volume.
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is essential for the structural elucidation and confirmation of the intermediate.

  • ¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the butyric acid chain, the methoxy group, and the ethoxy group. The aromatic protons will likely appear as two doublets in the downfield region (around 7-8 ppm). The methylene protons adjacent to the ketone and the carboxylic acid will be in the 2.5-3.5 ppm range.[14] The protons of the methoxyethoxy group will be in the 3.4-4.2 ppm region.[15] The carboxylic acid proton will be a broad singlet far downfield (>10 ppm).

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
~7.9d2HAr-H (ortho to C=O)
~7.0d2HAr-H (ortho to -O-)
~4.2t2H-OCH₂CH₂OCH₃
~3.8t2H-OCH₂CH₂OCH₃
~3.4s3H-OCH₃
~3.2t2H-C(=O)CH₂-
~2.7t2H-CH₂COOH
  • ¹³C NMR (Predicted): The carbon NMR will show distinct signals for the carbonyl carbon of the ketone (~198 ppm), the carboxylic acid carbon (~178 ppm), the aromatic carbons, and the aliphatic carbons of the side chains.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of the intermediate. Using electrospray ionization (ESI), the compound is expected to show a prominent [M-H]⁻ ion in negative ion mode or a [M+H]⁺ ion in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Common fragmentation patterns for aromatic ketones include cleavage alpha to the carbonyl group.[16][17]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Friedel-Crafts acylation Inactive AlCl₃ (moisture contamination)Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried.
Insufficient reaction time or temperatureMonitor the reaction by TLC and ensure it has gone to completion. Gentle heating may be required if the reaction is sluggish at room temperature.
Polysubstitution in Friedel-Crafts acylation Reaction conditions too harshMaintain a low reaction temperature during the addition of reagents. The deactivating effect of the ketone product usually prevents polysubstitution.[18]
Incomplete amide coupling Ineffective coupling reagentUse a fresh, high-quality coupling reagent. Consider using a different coupling agent if one proves ineffective.[19]
Steric hindranceThe reaction may require longer reaction times or gentle heating.
Difficulty in purifying the final API Byproducts from the coupling reactionIf using DCC, ensure complete removal of DCU. Optimize the work-up procedure to remove any unreacted starting materials or reagent byproducts.

Safety Precautions

  • Aluminum chloride is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Acylating agents and coupling reagents can be irritants and sensitizers. Avoid inhalation and skin contact.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem. (n.d.). Amide Coupling in Medicinal Chemistry. [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020, October 21). YouTube. [Link]

  • US Patent US20010014697A1. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides.
  • Zhang, Y., et al. (2016). A New Route for the Synthesis of the Repaglinide Key Intermediate 3-Ethoxy-4-Ethoxycarbonylphenylacetic Acid. Journal of Chemical Research, 40(8), 506-510. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • US Patent US7148355B2. (2006).
  • Sundaram, D., et al. (2015). Synthesis of Repaglinide Congeners. Synthetic Communications, 45(18), 2133-2141. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • University of Massachusetts Boston. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]

  • Noguchi, K., et al. (2016). Development of a New LC-MS/MS Method for the Quantification of Keto Acids. Analytical Sciences, 32(8), 841-846. [Link]

  • Cheng, C. C., & Chen, C. H. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3437-3445. [Link]

  • Eureka | Patsnap. (2013). Method for preparing repaglinide intermediate. [Link]

  • DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. [Link]

  • Chimia. (2012). An Improved Process for Repaglinide via an Efficient and One Pot Process of (1S)-3- methyl-1-(2-piperidin-1 -ylphenyl)butan-1-amine – A Useful Intermediate. [Link]

  • L.S.College, Muzaffarpur. (2020). Friedel–Crafts reaction. [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]

  • Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. [Link]

  • The Royal Society of Chemistry. (n.d.). Friedel-Crafts acylation. [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. [Link]

  • Cardoso, D. R., et al. (2006). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Journal of Food Composition and Analysis, 19(6-7), 740-745. [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • Thirunarayanan, G., et al. (2015). The infrared and NMR characteristic spectral data of synthesized substituted styryl 4- ethoxyphenyl ketones. [Link]

  • Da Settimo, F., et al. (2007). Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. Letters in Organic Chemistry, 4(1), 39-44. [Link]

  • Nakashima, K., et al. (2018). Improved Method for Determination of Raspberry Ketone in Fragrance Mist by HPLC-Fluorescence Analysis after Pre-Column Derivatization with 4-( N,N -Dimethylaminosulfonyl)-7-( N -chloroformylmethyl- N -methylamino)-2,1,3-benzoxadiazole. Journal of Analytical Sciences, Methods and Instrumentation, 8(2), 17-24. [Link]

  • SIELC Technologies. (2023). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. [Link]

  • University of Calgary. (n.d.). Signal Areas. [Link]

  • UCLA. (n.d.). Spectroscopy Tutorial: Ketones. [Link]

  • FooDB. (2010). Showing Compound (2-Methoxyethyl)benzene (FDB010564). [Link]

  • ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

  • US Patent US4621154A. (1986). Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
  • Drysdale, M. J., et al. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123-127. [Link]

  • Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

Abstract This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[4-(2-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at pH 3.0, with UV detection. The described protocol is suitable for routine quality control and research applications. The method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction and Analytical Objective

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is an organic compound featuring a phenyl ketone, a carboxylic acid, and an ether linkage. The accurate quantification of this molecule is essential for process monitoring, quality control of starting materials or final products, and stability studies in pharmaceutical development. The structural features—specifically the aromatic ring (chromophore), the acidic carboxylic acid group, and moderate polarity—present distinct challenges and opportunities for chromatographic separation.

The primary objective of this work was to develop a straightforward and efficient RP-HPLC method capable of providing accurate and precise quantification of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid and to validate its performance in accordance with internationally recognized standards[1][2][3].

Analyte Properties & Chromatographic Strategy

A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure:

    Figure 1: Chemical Structure of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This is an acidic group, meaning its ionization state is dependent on the mobile phase pH. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled. Setting the pH approximately 2 units below the analyte's pKa ensures the compound is in its neutral, more retentive form. While the exact pKa is not readily published, a typical pKa for a butyric acid derivative is around 4.5-4.8. Therefore, a mobile phase pH of ~3.0 is a logical starting point.

    • Phenyl Ketone: The conjugated system of the aromatic ring and the carbonyl group acts as a strong chromophore, making UV detection a highly suitable and sensitive choice. Aromatic ketones typically exhibit strong absorbance in the 240-280 nm range[4].

    • Ether Linkage (-O-CH₂CH₂-O-CH₃): This group adds a degree of polarity to the molecule.

  • Predicted Properties:

    • LogP (Octanol-Water Partition Coefficient): While no experimental value is available, structurally similar compounds like 4-(4-Methoxyphenyl)-4-oxobutanoic acid have a predicted LogP of 1.36[5]. This value suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

Based on this analysis, a reversed-phase HPLC method was selected as the most promising approach. The logical relationships guiding the initial method development choices are outlined in the diagram below.

G cluster_analyte Analyte Properties cluster_choices Initial HPLC Parameter Choices Analyte 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid Prop1 Carboxylic Acid (pKa ~4.5) Analyte->Prop1 Prop2 Phenyl Ketone (Chromophore) Analyte->Prop2 Prop3 Moderate LogP (~1.4) Analyte->Prop3 Choice1 Mobile Phase pH < 3.5 Prop1->Choice1 Ensures neutral form, improves retention & peak shape Choice2 UV Detection (240-280 nm) Prop2->Choice2 Provides high sensitivity Choice3 Reversed-Phase Column (C18) Prop3->Choice3 Provides optimal retention

Caption: Logic diagram for initial HPLC parameter selection.

Materials and Instrumentation

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm (or equivalent L1 USP classification column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

    • Phosphoric Acid (85%, Analytical Grade)

    • Water (Deionized, 18.2 MΩ·cm)

  • Standard Preparation: A stock solution of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid was prepared in a 50:50 (v/v) mixture of acetonitrile and water at a concentration of 1.0 mg/mL. Working standards were prepared by serial dilution from this stock.

Method Development and Optimization Workflow

The development process followed a systematic workflow to ensure a robust and reliable final method.

G start Start: Define Analytical Goal screening Phase 1: Screening - Column (C18) - Mobile Phase (ACN/Buffer) - Wavelength (DAD Scan) start->screening optimization Phase 2: Optimization - Buffer pH & Strength - Gradient Profile - Temperature screening->optimization validation Phase 3: Validation (ICH Q2(R1)) - Linearity, Accuracy - Precision, Robustness optimization->validation finish Finish: Final Method Protocol validation->finish

Caption: HPLC method development and validation workflow.

4.1. Wavelength Selection A standard solution was scanned from 200 to 400 nm using the DAD. The analyte exhibited a strong absorbance maximum (λₘₐₓ) at approximately 254 nm . This wavelength was chosen for quantification to ensure high sensitivity.

4.2. Mobile Phase and Column Optimization A standard C18 column was chosen as the initial stationary phase due to the analyte's moderate hydrophobicity[6]. A mobile phase consisting of acetonitrile (ACN) and a phosphate buffer was selected. The pH of the aqueous portion was adjusted to 3.0 with phosphoric acid to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention time stability. A gradient elution was developed to ensure a reasonable run time while providing good separation from any potential impurities. The final optimized conditions are detailed in the table below.

Optimized HPLC Method Protocol

Table 1: Final Chromatographic Conditions

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate (KH₂PO₄), pH 3.0 with H₃PO₄
Mobile Phase B Acetonitrile (ACN)
Gradient 0-10 min: 40% to 70% B; 10-12 min: 70% B; 12.1-15 min: 40% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Protocol Steps:

  • Prepare Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Prepare Sample Diluent: Mix acetonitrile and water in a 50:50 (v/v) ratio.

  • Prepare Standard and Sample Solutions: Accurately weigh and dissolve the standard or sample in the diluent to the desired concentration (e.g., 0.1 mg/mL).

  • System Setup: Set up the HPLC system according to the parameters in Table 1.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the standard and sample solutions.

Method Validation

The optimized method was validated following the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose[3]. The validation included specificity, linearity, range, accuracy, precision, and robustness.

6.1. Specificity Specificity was assessed by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the main analyte peak, confirming the method's specificity.

6.2. Linearity and Range Linearity was evaluated by analyzing six concentration levels ranging from 0.01 mg/mL to 0.2 mg/mL. The calibration curve (peak area vs. concentration) showed excellent linearity.

6.3. Accuracy Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

6.4. Precision Precision was assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Repeatability was determined by six replicate injections of a 0.1 mg/mL standard solution. Intermediate precision was determined by repeating the analysis on a different day with a different analyst.

6.5. Robustness The robustness of the method was evaluated by intentionally making small variations in the method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units). The system suitability parameters remained within acceptable limits for all variations.

Table 2: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9998R² ≥ 0.999
Range 0.01 - 0.2 mg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability) RSD = 0.45%RSD ≤ 2.0%
Precision (Intermediate) RSD = 0.82%RSD ≤ 2.0%
Robustness Passed (System suitability criteria met)System suitability met

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid has been successfully developed and validated. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it highly suitable for routine analysis in a quality control environment.

References

  • Helix Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Kanwal, N. (2015). ICH Q2 Analytical Method Validation. Slideshare. Retrieved from [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • Phenomenex. (2022). Choosing Columns for Polar Acidic Molecules. Retrieved from [Link]

  • LCGC International. (2026). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Chemsrc. (2025). 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Retrieved from [Link]

  • ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4 | CID 287624. Retrieved from [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Biosensor for L-phenylalanine based on the optical detection of NADH using a UV light emitting diode. Retrieved from [Link]

  • arXiv. (2016). [1611.03467] Enhanced UV light detection using a p-terphenyl wavelength shifter. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • PMC. (n.d.). Chapter 15: Detection and Quantification of UV-Transparent Keto-androgens by Dinitrophenylhydrazine Derivatization for Discontinuous Kinetic Assays. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-[(4-Methoxyphenyl)methoxy]-3-methyl-4-oxobut-2-enoate. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Retrieved from [Link]

  • ResearchGate. (n.d.). Measurements of near-UV absorption spectra of acetone and 3-pentanone at high temperatures. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: High-Purity Isolation of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid

Foreword: The Imperative for Purity 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a versatile bifunctional molecule, integrating a ketone, a carboxylic acid, and an ether linkage. This structural arrangement makes i...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative for Purity

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a versatile bifunctional molecule, integrating a ketone, a carboxylic acid, and an ether linkage. This structural arrangement makes it a valuable intermediate in the synthesis of advanced pharmaceutical compounds and specialized polymers. In these high-stakes applications, the purity of a synthetic precursor is not merely a quality metric; it is the foundation upon which the efficacy, safety, and reproducibility of the final product are built. Even trace impurities can lead to undesirable side reactions, compromised biological activity, or altered material properties.

This guide provides a detailed exposition of the principles and protocols for the purification of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, with a primary focus on recrystallization. The methodologies are designed to be robust and self-validating, providing researchers with the tools to achieve superior purity.

Contextualizing Purification: Understanding Potential Impurities

Effective purification begins with a clear understanding of what needs to be removed. The target compound is most commonly synthesized via a Friedel-Crafts acylation reaction between (2-methoxyethoxy)benzene and succinic anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] This synthetic route, while effective, introduces a predictable spectrum of potential impurities.

  • Unreacted Starting Materials: Residual (2-methoxyethoxy)benzene and succinic acid (the hydrolyzed form of the anhydride) are common contaminants.[3]

  • Isomeric Byproducts: While the ether group directs acylation primarily to the para position, minor amounts of the ortho isomer may form.

  • Polysubstituted Products: Under certain conditions, a second acylation on the aromatic ring can occur, leading to di-acylated byproducts.[3]

  • Residual Catalyst and Solvents: Incomplete quenching can leave inorganic salts, and the reaction solvent (e.g., chlorobenzene, nitrobenzene) may persist after initial workup.[2][4]

A successful purification strategy must be designed to systematically eliminate these varied contaminants.

The Purification Workflow: From Crude Product to Analytical Standard

The purification of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is best approached as a multi-stage process, beginning with a robust aqueous workup, followed by the primary purification via recrystallization, and concluding with rigorous analytical validation.

A Crude Reaction Mixture B Aqueous Workup (Quench & Extraction) A->B  Decompose Catalyst  Separate Phases C Crude Solid Product B->C  Solvent Removal D Primary Purification (Recrystallization) C->D  Selective Solubilization E Purified Crystalline Solid D->E  Isolation F Purity & Identity Confirmation (Analytical Chemistry) E->F  Validation G High-Purity Product (>99%) F->G  Release

Caption: General workflow for the purification of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid.

Primary Purification: The Recrystallization Protocol

Recrystallization is a powerful technique that leverages differences in solubility between the target compound and its impurities at varying temperatures. The selection of an appropriate solvent system is the most critical determinant of success.

Causality of Solvent Selection

An ideal recrystallization solvent for this compound should exhibit the following characteristics:

  • High Solvating Power when Hot: It must completely dissolve the target compound and any organic impurities near its boiling point.

  • Poor Solvating Power when Cold: As the solution cools, the target compound's solubility should drop sharply, promoting crystallization, while impurities remain dissolved in the "mother liquor."[3]

  • Favorable Boiling Point: A boiling point between 60°C and 100°C is often ideal, as it is hot enough to dissolve the compound effectively but low enough to be removed easily during drying.

  • Inertness: The solvent must not react with the compound.

Given the molecule's dual nature—a polar carboxylic acid and a less polar aromatic ether—single-solvent systems like ethanol or ethyl acetate, or a binary mixture such as ethanol/water or ethyl acetate/hexane, are excellent starting points.[2][3]

Data Presentation: Recrystallization Solvent Screening

A preliminary screening with small quantities of crude product is essential.

Solvent SystemBoiling Point (°C)PolarityExpected Behavior
Ethanol 78Polar ProticLikely to dissolve the compound well when hot; solubility may remain significant when cold, potentially affecting yield.
Ethyl Acetate 77Polar AproticGood solvent for the aromatic portion; may require heating to dissolve the carboxylic acid moiety.
Toluene 111NonpolarMay not sufficiently dissolve the polar carboxylic acid group, even when hot.
Water 100Very PolarUnlikely to dissolve the nonpolar aromatic portion of the molecule.
Ethanol/Water VariableTunableAn excellent choice. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a drop of ethanol.
Ethyl Acetate/Hexane VariableTunableA strong candidate. Dissolve in hot ethyl acetate and add hexane as an anti-solvent to induce crystallization upon cooling.[2]
Step-by-Step Recrystallization Workflow

This protocol provides a self-validating system for achieving high purity.

cluster_0 Dissolution cluster_1 Filtration & Cooling cluster_2 Isolation & Drying S1 1. Place crude solid in Erlenmeyer flask S2 2. Add minimal volume of hot solvent S1->S2 S3 3. Heat until fully dissolved S2->S3 S4 4. (Optional) Perform hot filtration if solids persist S3->S4  Insoluble Impurities S5 5. Allow solution to cool slowly to room temp S3->S5  Clear Solution S4->S5 S6 6. Cool further in an ice bath S5->S6 S7 7. Collect crystals via vacuum filtration S6->S7 S8 8. Wash with minimal cold solvent S7->S8 S9 9. Dry crystals under high vacuum S8->S9

Caption: Detailed step-by-step protocol for the recrystallization process.

Detailed Protocol:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. Add a small portion of the chosen solvent (e.g., ethyl acetate) and heat the mixture with stirring on a hot plate until it boils. Continue adding the hot solvent in small increments until the solid just dissolves completely.[3] Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield upon cooling.

  • Decolorization (If Necessary): If the solution is colored by high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (If Necessary): If either charcoal was used or insoluble impurities are visible, perform a hot filtration. Preheat the filter funnel and receiving flask with hot solvent to prevent premature crystallization in the funnel.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, well-ordered crystals, which are typically purer. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Inducement (If Necessary): If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a single seed crystal of the pure product.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.[3] Causality: Using cold solvent minimizes the redissolving of the purified product.

  • Drying: Transfer the crystals to a watch glass or drying dish and dry them thoroughly under a high vacuum to remove all traces of solvent.

Troubleshooting Common Recrystallization Issues
SymptomPossible CauseSuggested Solution
Product "Oils Out" The solvent is too nonpolar, or the solution is too concentrated, causing the product's melting point to be below the solution's boiling point.Add a more polar co-solvent to the hot mixture until the oil dissolves, then cool slowly. Alternatively, reheat the entire mixture and add more of the primary solvent.[3]
No Crystals Form The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated.Try to induce crystallization via scratching or seeding. If that fails, evaporate some of the solvent to increase the concentration and re-cool. As a last resort, add an "anti-solvent" (in which the product is insoluble) dropwise until turbidity persists, then heat to clarify and re-cool.[3]
Low Yield Too much solvent was used during dissolution, or the solvent is too effective even at low temperatures.Re-optimize the solvent system. Recover additional product from the mother liquor by evaporating some solvent and re-cooling.[3]
Premature Crystallization The solution cooled too rapidly during hot filtration.Ensure the filtration apparatus (funnel, flask) is pre-heated with hot solvent. Keep the solution at or near its boiling point during the transfer.[3]

Alternative Purification: Column Chromatography

Should recrystallization fail to remove a closely related impurity (e.g., an isomer), column chromatography is the method of choice.[3]

  • Stationary Phase: Silica gel is the standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A solvent system that provides good separation on a TLC plate should be used. A gradient of ethyl acetate in hexanes (e.g., starting at 10% and gradually increasing to 50% ethyl acetate) is a logical starting point for method development. The carboxylic acid may cause streaking on the silica; adding a small amount of acetic acid (0.5-1%) to the eluent can often resolve this issue.

The Final Verdict: Purity Assessment

Confirmation of purity is a non-negotiable final step. A combination of methods should be employed to provide orthogonal validation.

TechniquePurposeProtocol Summary
Melting Point Assess Purity & IdentityA sharp, un-depressed melting point range (e.g., within 1-2°C) is indicative of high purity.
HPLC Quantify PurityColumn: C18 reverse-phase. Mobile Phase: Gradient elution with Acetonitrile and Water (containing 0.1% acid like phosphoric or formic acid). Detection: UV at ~254 nm. Purity is determined by the area percentage of the main peak.[3]
NMR Spectroscopy Confirm Structure & Purity¹H and ¹³C NMR spectra should show the expected signals with correct integrations and chemical shifts. The absence of signals corresponding to starting materials or byproducts confirms purity.
Mass Spectrometry Confirm Molecular WeightProvides the mass-to-charge ratio, confirming the molecular weight of the compound.[5]

By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently and consistently produce 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid of the high purity required for demanding scientific applications.

References

  • Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Benchchem.
  • Keto acid profiling analysis as ethoxime/tert-butyldimethylsilyl derivatives by gas chromatography-mass spectrometry.Journal of Chromatography B, PubMed.
  • Determination of α-keto acids in pork meat and Iberian ham via tandem mass spectrometry.Food Chemistry, PubMed.
  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism.Analytical Chemistry, ACS Publications.
  • High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1. Semantic Scholar.
  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link]

  • Technical Support Center: 4-(2,4-Difluorophenyl)-4-oxobutanoic acid Purification. Benchchem.
  • An In-depth Technical Guide to the Synthesis of 4-(4-Methylphenyl)-4-oxobutanoic Acid. Benchchem.
  • Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid. Google Patents.

Sources

Method

Application Note: Incorporation and Evaluation of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid in Next-Generation Anti-Inflammatory Drug Development

Introduction & Scientific Rationale Aroylbutyric acids represent a highly effective class of non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through a prodrug mechanism. The canonical example, fenb...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Aroylbutyric acids represent a highly effective class of non-steroidal anti-inflammatory drugs (NSAIDs) that function primarily through a prodrug mechanism. The canonical example, fenbufen (4-(4-biphenylyl)-4-oxobutyric acid), remains pharmacologically inactive within the gastrointestinal tract. It requires hepatic metabolism to undergo β-oxidation, forming the active cyclooxygenase (COX) inhibitor, biphenylacetic acid (BPAA)[1]. This delayed activation is a deliberate design choice that significantly mitigates direct gastric mucosal irritation—a ubiquitous dose-limiting toxicity associated with traditional NSAIDs[2].

However, the high lipophilicity of the biphenyl moiety in fenbufen often results in suboptimal aqueous solubility, complicating oral formulation. By replacing the biphenyl group with a 4-(2-methoxyethoxy)phenyl moiety, we synthesize 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid . The introduction of the polar ether linkage serves a dual purpose: it enhances hydrophilicity (lowering the LogP) to improve bioavailability, and it alters the steric bulk of the molecule, which can favorably shift the COX-1/COX-2 selectivity index of its downstream active metabolite[3].

Mechanistic Insights: Causality in Prodrug Design

To successfully incorporate 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid into a drug development pipeline, one must understand its metabolic causality. The parent 4-oxobutyric acid scaffold exhibits negligible direct inhibitory activity on COX enzymes[2]. Upon oral administration, the compound is absorbed and transported to the liver. Cytochrome P450 and associated hepatic enzymes catalyze the cleavage of the 4-oxobutyric acid chain via β-oxidation, yielding the active arylacetic acid derivative: 4-(2-methoxyethoxy)phenylacetic acid . This active metabolite subsequently binds to the hydrophobic channels of COX-1 and COX-2, halting the conversion of arachidonic acid into pro-inflammatory prostaglandins[1].

MetabolicPathway A 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid (Inactive Prodrug) B Hepatic β-Oxidation (Cytochrome P450 / S9) A->B Oral Absorption C 4-(2-Methoxyethoxy)phenylacetic acid (Active Metabolite) B->C Cleavage D COX-2 Enzyme Inhibition C->D Target Binding

Figure 1: In vivo metabolic activation of the aroylbutyric acid prodrug into its active metabolite.

Application Protocol 1: Chemical Synthesis

Objective: Synthesize 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid via Friedel-Crafts acylation.

Expertise & Causality: Aluminum chloride (AlCl₃) is utilized as a Lewis acid to open the succinic anhydride ring, generating a highly electrophilic acylium ion. The electron-donating 2-methoxyethoxy group strongly directs the electrophilic aromatic substitution to the para position, ensuring high regioselectivity. Crucially, >2.2 equivalents of AlCl₃ are required because the Lewis acid strongly coordinates with both the anhydride oxygens and the ether oxygens of the starting material; failing to provide an excess will stall the reaction.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of succinic anhydride in anhydrous 1,2-dichloroethane (DCE).

  • Catalyst Addition: Slowly add 2.5 equivalents of anhydrous AlCl₃ in small portions at 0°C to control the exothermic coordination.

  • Substrate Addition: Dropwise, add 1.0 equivalent of (2-methoxyethoxy)benzene dissolved in DCE over 30 minutes, strictly maintaining the internal temperature below 5°C to prevent polymerization or meta-substitution side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Self-Validation Step: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The complete disappearance of the (2-methoxyethoxy)benzene spot validates reaction completion.

  • Quenching: Carefully pour the reaction mixture over a vigorously stirred mixture of crushed ice and 1M HCl. This acidic quench is mandatory to break the robust aluminum-product complex, precipitating the crude aroylbutyric acid.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water gradient to yield the pure target compound.

Application Protocol 2: In Vitro Metabolic Activation & COX Screening

Objective: Evaluate the COX-1/COX-2 inhibitory potential of the synthesized compound.

Expertise & Causality: Because the synthesized compound is a prodrug, standard in vitro COX assays will yield false negatives[3]. The compound must first be incubated with human liver S9 fractions to simulate hepatic β-oxidation. To ensure the assay is self-validating, a control group without S9 activation must be run concurrently; a lack of COX inhibition in the non-activated control definitively proves the prodrug hypothesis.

Workflow Step1 1. Chemical Synthesis (Friedel-Crafts Acylation) Step2 2. Purification & Characterization (HPLC, NMR, MS) Step1->Step2 Step3 3. In Vitro Metabolic Activation (Incubation with Liver S9 Fractions) Step2->Step3 Step4 4. COX-1 / COX-2 Inhibition Assay (Fluorometric/ELISA Screening) Step3->Step4 Step5 5. Data Analysis & Hit Validation (IC50 & Selectivity Index) Step4->Step5

Figure 2: Step-by-step experimental workflow from chemical synthesis to in vitro COX screening.

Step-by-Step Methodology:

  • S9 Incubation: Prepare a reaction mixture containing 100 µM of the synthesized prodrug, 1 mg/mL human liver S9 fraction, and a 1 mM NADPH regenerating system in 100 mM potassium phosphate buffer (pH 7.4).

  • Metabolic Activation: Incubate the mixture at 37°C for 120 minutes in a shaking water bath to facilitate enzymatic cleavage.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes at 4°C. Causality: The cold organic solvent instantly denatures the S9 proteins, preventing further metabolism and precipitating them out of solution.

  • Supernatant Collection: Isolate the supernatant containing the active metabolite and evaporate the acetonitrile under a gentle stream of nitrogen.

  • COX Inhibition Assay: Reconstitute the residue in the standard assay buffer. Utilize a fluorometric COX-1/COX-2 inhibitor screening kit (monitoring the enzymatic conversion of arachidonic acid to PGG₂, which reacts to form a highly fluorescent compound).

  • Readout: Measure fluorescence (Ex/Em = 535/587 nm) using a microplate reader. Calculate the IC₅₀ values using non-linear regression analysis.

Data Presentation: Comparative Pharmacological Profile

To contextualize the efficacy of the new derivative, the table below summarizes representative quantitative data comparing the traditional NSAID prodrug (Fenbufen) with the novel Methoxyethoxy analog.

CompoundClogPAqueous Sol. (mg/mL)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Fenbufen (Prodrug)3.12< 0.01> 100> 100N/A
BPAA (Fenbufen Active Metabolite)2.850.051.20.81.5
Methoxyethoxy Analog (Prodrug)2.100.45> 100> 100N/A
Methoxyethoxy Active Metabolite 1.751.204.50.95.0

*IC₅₀ values represent the inhibitory concentration against the respective enzymes following S9 activation (for prodrugs) or direct application (for active metabolites).

Data Interpretation: The incorporation of the 2-methoxyethoxy group significantly lowers the ClogP and increases aqueous solubility by nearly an order of magnitude compared to fenbufen. Furthermore, the steric bulk of the ether tail shifts the selectivity index, demonstrating a higher affinity for the larger COX-2 binding pocket compared to COX-1. This targeted selectivity, combined with the prodrug nature of the molecule, presents a highly desirable profile for reducing gastrointestinal side effects[2].

Sources

Application

Catalyst Selection and Synthetic Protocols for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Overview and Chemical Context The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Overview and Chemical Context

The synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid represents a critical C–C bond-forming step in the development of advanced active pharmaceutical ingredients (APIs), including potential adenosine A2A receptor antagonists and anti-inflammatory agents[1][2]. The molecule is synthesized via the Friedel-Crafts acylation of (2-methoxyethoxy)benzene with succinic anhydride.

As a Senior Application Scientist, I often see process chemists default to classical conditions without evaluating the specific electronic nature of their substrates. Because (2-methoxyethoxy)benzene is a highly electron-rich arene (activated by the alkoxy ether linkage), it exhibits exceptional nucleophilicity. This electronic activation strictly directs the incoming acylium ion to the para-position due to steric hindrance at the ortho-position, ensuring high regioselectivity[3]. More importantly, this inherent reactivity allows us to move away from harsh, stoichiometric legacy catalysts toward modern, sub-stoichiometric green alternatives[4].

Mechanistic Causality & Catalyst Dynamics

The core challenge in synthesizing aryl-4-oxobutanoic acids lies in the catalyst-product interaction.

  • The Stoichiometric Dilemma (AlCl₃): Traditional Friedel-Crafts acylations utilize Aluminum Chloride (AlCl₃). However, AlCl₃ is a highly oxophilic Lewis acid. It forms a robust, irreversible complex not only with the starting succinic anhydride but also with the ketone and carboxylic acid moieties of the newly formed product[5][6]. Consequently, more than 2.0 equivalents of AlCl₃ are strictly required to drive the reaction to completion, generating massive amounts of corrosive aluminum waste and HCl gas[7].

  • The Catalytic Paradigm (Metal Triflates & Zeolites): Because (2-methoxyethoxy)benzene is highly activated, we can employ "water-tolerant" Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) or heterogeneous catalysts like H-Beta zeolites[8]. These modern catalysts exhibit a highly labile coordination with the oxygen atoms of the product. They activate the anhydride to form the acylium ion but rapidly dissociate from the product, allowing them to function in true catalytic quantities (5–10 mol%).

Mechanism SA Succinic Anhydride + Catalyst Acylium Acylium Ion Intermediate SA->Acylium Lewis Acid Activation EAS Electrophilic Aromatic Substitution Acylium->EAS + (2-Methoxyethoxy)benzene Complex Catalyst-Product Complex EAS->Complex Fast Product 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid Complex->Product Aqueous Quench/Hydrolysis

Caption: Friedel-Crafts acylation mechanism highlighting the critical catalyst complexation phase.

Catalyst Performance Matrix

To facilitate process selection, the following table summarizes the quantitative performance metrics of three distinct catalytic systems for this specific transformation.

Catalyst SystemEquivalentsReaction TempTime (h)Yield (%)Atom Economy / Waste ProfileScalability
AlCl₃ (Traditional)2.2 - 2.5 eq0 °C → 25 °C4 - 688 - 92%Poor; Generates high volumes of aluminum salts and HCl gas.High, but requires specialized corrosion-resistant reactors.
Bi(OTf)₃ (Modern)0.05 eq (5 mol%)80 °C8 - 1282 - 86%Excellent; Catalyst can be recovered from the aqueous phase.Medium; Triflate salts are expensive for ton-scale.
Zeolite H-Beta 20% w/w110 °C12 - 1675 - 80%Outstanding; Heterogeneous solid acid, zero aqueous quench needed.High; Ideal for continuous flow manufacturing[8].

Experimental Workflows & Methodologies

The choice of catalyst fundamentally alters the downstream processing (DSP) workflow. Stoichiometric AlCl₃ requires a highly exothermic acidic quench to decompose the aluminum-product complex, whereas catalytic approaches allow for direct crystallization or simple filtration.

Workflow Start Substrates: (2-Methoxyethoxy)benzene + Succinic Anhydride split Start->split AlCl3 Protocol A: AlCl3 (2.2 eq) Solvent: DCM Temp: 0-5°C to RT split->AlCl3 BiOTf3 Protocol B: Bi(OTf)3 (5 mol%) Solvent: Nitromethane Temp: 80°C split->BiOTf3 WorkupA Harsh Aqueous Quench (Crushed Ice + conc. HCl) Exothermic, HCl gas release AlCl3->WorkupA WorkupB Mild Aqueous Wash Catalyst Partitioning to Aqueous Phase BiOTf3->WorkupB IsoA Base Extraction (NaHCO3) -> Acidification -> Filtration WorkupA->IsoA IsoB Solvent Concentration -> Direct Crystallization WorkupB->IsoB

Caption: Comparative downstream workflows for stoichiometric (Protocol A) vs. catalytic (Protocol B) acylation.

Protocol A: Traditional AlCl₃-Mediated Synthesis (Benchmark)

This protocol is optimized for maximum yield and utilizes an acid-base extraction to ensure high purity of the final carboxylic acid[2][5].

1. Reaction Setup:

  • Equip a thoroughly dried 500 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and a dropping funnel. Purge the system with inert nitrogen.

  • Charge the flask with anhydrous dichloromethane (DCM, 100 mL) and anhydrous Aluminum Chloride (29.3 g, 220 mmol, 2.2 eq).

  • Causality Note: The system must be rigorously dry. AlCl₃ reacts violently with moisture to form HCl and inactive aluminum hydroxides, which will stall the reaction[5].

2. Reagent Addition:

  • Cool the suspension to 0–5 °C using an ice-water bath.

  • Dissolve succinic anhydride (11.0 g, 110 mmol, 1.1 eq) in 50 mL of DCM and add it dropwise over 20 minutes. The solution will turn yellow as the acylium-AlCl₃ complex forms.

  • Add (2-methoxyethoxy)benzene (15.2 g, 100 mmol, 1.0 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C to prevent polyalkylation or ether cleavage.

3. Maturation & Quench:

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Self-Validation Check: Monitor via HPLC or TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting arene is <1% by area.

  • Critical Quench Step: Carefully pour the dark, viscous reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

  • Causality Note: The HCl is mandatory. It prevents the precipitation of gelatinous aluminum hydroxide emulsions, which are notoriously difficult to filter and will trap your product[2].

4. Isolation & Purification:

  • Separate the organic DCM layer. Extract the aqueous layer with DCM (2 × 50 mL).

  • Wash the combined organic layers with 5% aqueous NaHCO₃ (3 × 100 mL). The product transfers to the aqueous phase as a highly soluble sodium salt, leaving neutral impurities behind.

  • Acidify the combined aqueous layers with conc. HCl until pH < 2 (verify with pH paper). The product, 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, will precipitate as a white/off-white solid.

  • Filter via a Buchner funnel, wash with cold water, and dry in a vacuum oven at 50 °C.

Protocol B: Greener Catalytic Synthesis using Bi(OTf)₃

This protocol leverages the electron-rich nature of the substrate to utilize a catalytic, atom-economical pathway.

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, combine (2-methoxyethoxy)benzene (15.2 g, 100 mmol, 1.0 eq) and succinic anhydride (11.0 g, 110 mmol, 1.1 eq) in 80 mL of nitromethane (CH₃NO₂).

  • Add Bismuth(III) triflate (3.28 g, 5 mmol, 0.05 eq).

2. Maturation:

  • Heat the mixture to 80 °C and stir for 12 hours.

  • Causality Note: Nitromethane is chosen because its high dielectric constant stabilizes the transient acylium ion, compensating for the lower Lewis acidity of Bi(OTf)₃ compared to AlCl₃.

3. Workup & Isolation:

  • Cool the reaction to room temperature. Unlike Protocol A, no massive exotherm or gas evolution occurs.

  • Add 100 mL of water and 100 mL of ethyl acetate. Stir for 10 minutes. The Bi(OTf)₃ catalyst partitions entirely into the aqueous phase (which can be concentrated to recover the catalyst).

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude residue from a mixture of Toluene/Heptane to yield the pure 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid.

References

  • Benchchem.Application Note: Synthesis of 4-Aryl-4-Oxobutanoic Acids via Friedel-Crafts Acylation. Benchchem.
  • Sigma-Aldrich.Friedel–Crafts Acylation. Sigma-Aldrich.
  • Beilstein Journal of Organic Chemistry.A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journals.
  • University of Groningen Research Portal.Thesis: Quantification of[11C]Preladenant Uptake in Monkeys. University of Groningen.
  • ACS Publications.Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding. ACS Publications.
  • ACS Publications.A Simple Procedure for the Isolation of γ-Oxobenzenebutanoic Acid Derivatives: Application to the Synthesis of Fenbufen. Organic Process Research & Development.
  • ResearchGate.Continuous flow Friedel–Crafts acetylation of phenols and electron-rich arenes and heteroarenes. ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid in aqueous media

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically designed for researchers, scientists, and drug development professionals encountering poor aqueous solubility with 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid .

By synthesizing physicochemical principles with field-validated methodologies, this portal provides root-cause analyses, tiered troubleshooting workflows, and step-by-step protocols to achieve thermodynamically stable aqueous solutions.

Molecular Profiling & Root Cause Analysis

Before troubleshooting, it is critical to understand the causality behind the insolubility of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. The molecule presents a dual-barrier to aqueous solvation:

  • Ionizable Carboxylic Acid Moiety: The 4-oxobutyric acid tail possesses a pKa of approximately 4.5. According to the pH-partition hypothesis, at a pH below its pKa (such as in unbuffered water or acidic environments), the carboxylate group remains protonated (un-ionized). This un-ionized state drastically reduces its ability to form dipole-ion interactions with water[1].

  • Hydrophobic Aromatic Core: The molecule features a bulky 4-(2-methoxyethoxy)phenyl group. While the ether linkage provides minor hydrogen-bonding potential, the planar aromatic ring drives strong intermolecular crystal packing (π-π stacking) and hydrophobicity, effectively shielding the molecule from the aqueous environment[2].

To overcome these barriers, formulation strategies must either disrupt the crystal lattice via ionization or physically shield the hydrophobic core from the aqueous media.

Mechanisms API 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid COOH Carboxylic Acid Moiety API->COOH Aromatic Hydrophobic Phenyl Ether API->Aromatic Ionization Deprotonation (pH > pKa) Forms Soluble Anion COOH->Ionization Base Addition Complexation Host-Guest Complexation (β-Cyclodextrin Cavity) Aromatic->Complexation Hydrophobic Interaction Enhanced Enhanced Apparent Aqueous Solubility Ionization->Enhanced Complexation->Enhanced

Dual-mechanism solubilization strategy leveraging ionization and cyclodextrin complexation.

Solubilization Strategies & Quantitative Data

The following table summarizes the primary strategies for solubilizing carboxylic acid APIs, their mechanisms of action, and their expected impact on 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid.

Solubilization StrategyMechanism of ActionRecommended ExcipientsExpected Solubility GainPrimary Limitations
pH Adjustment / Salt Formation Deprotonation of the -COOH group to form a highly soluble anion[3].NaOH, KOH, Meglumine, Tromethamine10x – 100xRisk of in vivo precipitation if pH drops (e.g., in gastric fluid)[1].
Co-solvency Reduction of the dielectric constant of the aqueous vehicle.DMSO, PEG400, Propylene Glycol5x – 50xCellular toxicity in in vitro assays; rapid precipitation upon dilution[3].
Cyclodextrin Complexation Hydrophobic encapsulation of the phenyl ring within a cyclic oligosaccharide[4].HP-β-CD, SBE-β-CD50x – 200xRequires high excipient mass ratio; potential displacement by competitive binders.
Nanosuspension Reduction of particle size to increase surface area-to-volume ratio.Poloxamer 188, Tween 802x – 10x (Kinetic)Physical instability over time (Ostwald ripening).

Tiered Troubleshooting Workflow

When addressing poor solubility, we recommend a tiered approach. Begin with the least complex and most physiologically compatible method (pH adjustment) before progressing to advanced delivery systems (complexation or nanosuspensions).

Workflow Start Poor Aqueous Solubility Detected Tier1 Tier 1: pH Adjustment Titrate > pH 6.5 Start->Tier1 Ionizable -COOH Tier2 Tier 2: Co-Solvency Add PEG400 / DMSO Tier1->Tier2 Inadequate Success Target Solubility Achieved Tier1->Success Soluble Tier3 Tier 3: Encapsulation HP-β-Cyclodextrin Tier2->Tier3 Precipitates on Dilution Tier2->Success Soluble Tier4 Tier 4: Nanosuspension Wet Milling Tier3->Tier4 Capacity Exceeded Tier3->Success Soluble Tier4->Success

Tiered troubleshooting workflow for resolving poor aqueous solubility of keto-acid derivatives.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, every protocol must act as a self-validating system. The following methodologies are designed to confirm thermodynamic solubility rather than transient kinetic solubility.

Protocol A: pH-Solubility Profiling (Self-Validating pKa Confirmation)

Because the solubility of carboxylic acids is highly pH-dependent, adjusting the buffer pH above the pKa is the first line of defense[3].

  • Buffer Preparation: Prepare 50 mM aqueous buffers ranging from pH 3.0 to 8.0 (e.g., citrate for pH 3-5, phosphate for pH 6-8).

  • Saturation: Add an excess amount (e.g., 10 mg/mL) of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid to 2 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 300 RPM at 25°C for 48 hours to reach thermodynamic equilibrium.

  • pH Verification (Critical Step): Measure the final pH of the suspensions. Causality Note: Dissolving a bulk carboxylic acid releases protons, which can overwhelm the buffer capacity and lower the pH, leading to false-negative solubility readings. Adjust with 0.1 M NaOH if the pH has dropped.

  • Separation: Centrifuge at 10,000 × g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 0.5 mL to account for membrane adsorption).

  • Quantification: Analyze the filtrate via RP-HPLC. The resulting curve should follow the Henderson-Hasselbalch equation, validating the intrinsic solubility ( S0​ ) and pKa.

Protocol B: Phase-Solubility Profiling with HP-β-CD

If pH adjustment is insufficient or incompatible with your assay, cyclodextrins (CDs) can encapsulate the hydrophobic phenyl ring, masking it from the aqueous environment without altering the molecule's ionization state.

  • Excipient Preparation: Prepare a series of Hydroxypropyl-β-cyclodextrin (HP-β-CD) solutions in your target aqueous assay buffer at concentrations of 0, 10, 20, 30, 40, and 50 mM.

  • Saturation: Add excess API to each vial.

  • Equilibration: Agitate at 25°C for 48 hours.

  • Separation & Analysis: Centrifuge, filter (0.22 µm PVDF), and quantify via HPLC as described in Protocol A.

  • Validation: Plot the API concentration (mM) against the HP-β-CD concentration (mM). An AL-type (linear) phase solubility diagram validates a 1:1 stoichiometric inclusion complex, confirming that the hydrophobic cavity is successfully sequestering the 4-(2-methoxyethoxy)phenyl moiety[4].

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it immediately precipitated when I added it to my cell culture media (final DMSO 1%). Why did this happen and how do I fix it? A1: This is a classic "solvent shift" precipitation. The compound is highly soluble in DMSO due to the low dielectric constant. However, when diluted into aqueous media, the DMSO concentration drops below the critical threshold required to maintain solvation. The hydrophobic phenyl ring is suddenly exposed to water, forcing rapid crystallization[3]. Solution: Pre-complex the compound with a cyclodextrin (like HP-β-CD) in the aqueous media before adding the DMSO stock, or switch entirely to a cyclodextrin-based formulation. Cyclodextrins sequester the hydrophobic moiety, preventing precipitation upon aqueous dilution.

Q2: Why does the solubility of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid drastically decrease at pH 3.0 compared to pH 7.4? A2: The molecule contains a 4-oxobutyric acid moiety. According to the pH-partition hypothesis, at a pH below its pKa (typically ~4.5 for such acids), the carboxylate group becomes protonated and un-ionized. The un-ionized form is highly lipophilic, leading to poor aqueous solubility. At pH 7.4, it is fully ionized (deprotonated), allowing for strong dipole-ion interactions with water, which exponentially increases solubility[1].

Q3: Can I just use heat (e.g., 60°C) to force the compound into solution for my in vivo dosing? A3: No. While heating increases kinetic solubility by providing the thermodynamic energy required to disrupt the crystal lattice, it creates a supersaturated solution once it cools down to room temperature or physiological temperature (37°C). This will lead to unpredictable precipitation in the syringe or immediately upon injection, causing erratic bioavailability, local tissue irritation, and potential toxicity. Always aim for a thermodynamically stable solution using pH adjustment or complexation[3].

Q4: I adjusted the pH to 8.0, and the compound dissolved perfectly. However, when I dosed it orally to mice, the bioavailability was near zero. What went wrong? A4: While the compound is soluble at pH 8.0, the gastric environment of a mouse is highly acidic (pH 1.5 - 3.0). Upon entering the stomach, the soluble carboxylate salt was rapidly protonated back into its un-ionized free acid form, causing it to precipitate out of solution in the gastrointestinal tract[1]. To prevent this, formulate the drug as an amorphous solid dispersion (ASD) or utilize cyclodextrin complexation to protect the molecule from precipitating in acidic environments[4].

References[5] Cyclodextrin Solutions for API Solubility Boost - BOC Sciences -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn6DvgCcZzMjKJ_NxzbUAr9idFJYn9Xbop8lMaGRbvcpeUHWvyG3ZkkHXphXzyAGmNcx2BXdQPs05rTUo5Kuy1Y15-pSuq5AECWqCI5X0lfWAjVFECpR9Kqy1uyLlDDmA4rUJo-Gnr_RKvh_kJQ-F3k_kLD36NmJkYvboO9_a014SfdKCArJaRkM7u8P2kRoA=[2] Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEymilop3GmQMqOWuHVChNiERGK5lxXKdOjnl4m4Yq9knYn1qTkbbhPfBAiLBgN0K5RcEDO7VzuywflUS2Z8T-8yNvKSrjGFtjGzkGXx-k91XoCW9vi1GhxA7uW8arT4TuBwntC4sXVDWjrsc=[4] Significantly improving the solubility and anti-inflammatory activity of fenofibric acid with native and methyl-substituted beta-cyclodextrins via complexation - PMC -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ErpMZGWr-eppXCize8uQEiC_GcpNEVqFdDNZndeP73wS_GNMod96NiGAuC1kFBRKJkgsgU64Dk85qnLCf0aiYFnoau32fIPsfmffGjAY_xh4tgCtFbKrCq9bU0mXLNPQCW3bOxy62P5_kdWD[1] Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExXznNTVkg7beDdNZbJyls1z3weKz0Eu-5jYVD73UWi7u5YhYLONqTjOtS5O7LU9ZMl4aAX-AgqSa4oGziU-KWbZPpr6ZmyEYdmb8AEwhv3kErr8sqjO9nl0Gji7oIJ-OjW3PYPw68TbO0GFlacV64cXMAR9S4AhBc_27DuKZ9bbDZamIaBTx5f_43yHek9yaedfV7iett[3] Addressing solubility problems with quinoline-4-carboxylic acid derivatives - Benchchem -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgABLRwHDB3GPOgz9UExfQOAM5jdrQ0feU4S7d4qnP2YZYhqyPLQGUuY71LG5SuVvGay9BexGkP-uJMchzB2iCfobaFNSk9WKcVhwtnBLGTAWQfaOhCb_EYYC8fJ3eRBxZ_LYrsCV9l6pCwBpBonmL-h0Lr-w_hyP2FPxLwa2KKhbcP-WbcN34qg_y4AOuw_3xBfTAxk085yw3VIkSjuazwwJEnlvOJf0=

Sources

Optimization

Technical Support Center: Crystallization of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. This...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the crystallization of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. This document offers troubleshooting advice and detailed experimental protocols to address common challenges encountered during the crystallization of this and structurally related aromatic keto-acids.

Introduction

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a small organic molecule with potential applications in pharmaceutical development. Obtaining high-quality crystals is a critical step for structural elucidation, purification, and formulation.[1] The crystallization process is governed by thermodynamic and kinetic factors, and achieving a crystalline solid with the desired attributes often requires careful optimization of various parameters. This guide is designed to provide a systematic approach to overcoming common hurdles in the crystallization of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the crystallization of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid in a question-and-answer format.

Question 1: My compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out," or liquid-liquid phase separation, is a common issue, especially with molecules that have flexible side chains or when the supersaturation level is too high.[2] It occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. Here are several strategies to address this:

  • Reduce Supersaturation: Oiling out is often a consequence of reaching the supersaturation level too quickly.

    • Solvent/Antisolvent System: If using an antisolvent, add it more slowly and with vigorous stirring to maintain a homogenous solution and avoid localized high supersaturation.

  • Solvent Selection: The choice of solvent is critical.

    • Increase Solvent Volume: Add a small amount of additional solvent to the heated solution to slightly decrease the concentration.

    • Change Solvent System: Experiment with different solvents or solvent mixtures. A solvent that is a slightly poorer solvent for the compound at room temperature might be a better choice. Consider solvents that can form hydrogen bonds, which may aid in the crystallization process.[4]

  • Introduce Seed Crystals: Adding a few seed crystals of the desired compound can provide a template for crystal growth and bypass the nucleation barrier that often leads to oiling out.[2]

  • Temperature Control: Ensure the cooling process does not drop below the melting point of your compound in the chosen solvent system.[5]

Question 2: No crystals are forming, even after extended cooling. What are the next steps?

Answer: The absence of crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur. Here are some techniques to induce crystallization:

  • Increase Supersaturation:

    • Slow Evaporation: Loosen the cap of the vial to allow for slow evaporation of the solvent. This will gradually increase the concentration of the solute.

    • Antisolvent Addition: If your compound is dissolved in a good solvent, slowly add a miscible "antisolvent" in which the compound is poorly soluble. This will decrease the overall solubility and promote crystallization.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vial with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.[5]

    • Seed Crystals: As mentioned previously, introducing seed crystals is a highly effective method to initiate crystallization.[5]

  • Re-evaluation of Conditions:

    • Concentration: It's possible the initial concentration was too low. Try preparing a more concentrated solution.

    • Solvent Choice: The chosen solvent may be too good a solvent for your compound. Experiment with alternative solvents.

Question 3: The crystallization is happening too quickly, resulting in a fine powder instead of larger single crystals. How can I slow it down?

Answer: Rapid crystallization often leads to the formation of many small crystals or an amorphous powder because nucleation dominates over crystal growth.[6] To obtain larger, higher-quality crystals, you need to favor the growth of existing crystals over the formation of new ones.

  • Control the Cooling Rate: A slower cooling profile is crucial.[7][8] Consider a programmed cooling ramp if available, or insulate the flask to slow down heat loss.[5]

  • Reduce Supersaturation Level:

    • Use More Solvent: Start with a slightly more dilute solution. This will lower the overall supersaturation and slow down the crystallization process.[5]

    • Temperature Gradient: A smaller temperature difference between the dissolution temperature and the final crystallization temperature can also help.

  • Stirring: In some cases, gentle stirring can prevent the formation of a large number of nuclei at once and promote the growth of existing crystals. However, vigorous stirring can sometimes lead to secondary nucleation, so this should be optimized.

Question 4: How do I choose the right solvent for crystallization?

Answer: Solvent selection is arguably the most critical step in developing a successful crystallization protocol.[4] The ideal solvent will have the following characteristics:

  • Moderate Solubility: The compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Inertness: The solvent should not react with your compound.

  • Volatility: A moderately volatile solvent is often preferred for techniques like slow evaporation. However, for obtaining single crystals for X-ray diffraction, highly volatile solvents can sometimes be problematic as they may evaporate from the crystal lattice, causing it to degrade.[4]

  • Impurity Profile: The solvent should be a poor solvent for impurities, allowing them to remain in the mother liquor.

A systematic solvent screening is highly recommended.[9][10] This can be done on a small scale using a 96-well plate format to test a wide range of solvents and solvent mixtures.[9]

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization

This protocol outlines a high-throughput method for identifying suitable crystallization solvents.[9]

Materials:

  • 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

  • A selection of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • 96-well microplate

  • Heating/cooling block for the microplate

  • Automated liquid handler (optional) or multichannel pipette

Procedure:

  • Dispense a small, known amount of the compound (e.g., 5-10 mg) into each well of the 96-well plate.

  • Add a fixed volume (e.g., 200 µL) of each test solvent or solvent mixture to the wells.

  • Seal the plate and heat it to a temperature where the compound is expected to dissolve (e.g., 60-80°C).

  • Visually inspect the wells for complete dissolution.

  • Slowly cool the plate to room temperature and then further to a lower temperature (e.g., 4°C).

  • After a set period (e.g., 24 hours), visually inspect each well under a microscope for the presence of crystals. Note the crystal morphology (e.g., needles, plates, prisms).

  • Analyze the supernatant for compound concentration to determine solubility.

Protocol 2: Cooling Crystallization

This is a standard method for crystallizing small organic molecules.[1]

Materials:

  • 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

  • Selected crystallization solvent

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, to prevent solvent loss)

  • Filtration apparatus (e.g., Büchner funnel and flask)

Procedure:

  • Place the compound in an Erlenmeyer flask with a stir bar.

  • Add a small amount of the chosen solvent.

  • Heat the mixture with stirring until the compound dissolves completely. If it doesn't dissolve, add small aliquots of the solvent until a clear solution is obtained at the elevated temperature.

  • Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling, you can place the flask in an insulated container.

  • If no crystals form upon reaching room temperature, you can try scratching the inside of the flask or placing it in an ice bath or refrigerator for further cooling.

  • Once a sufficient amount of crystals has formed, collect them by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum.

Data Presentation

Table 1: Example Solvent Screening Results

Solvent SystemDissolution at 60°CCrystal Formation at 4°CCrystal Morphology
EthanolCompleteYesNeedles
IsopropanolCompleteYesPlates
Ethyl Acetate/Heptane (1:1)CompleteYesPrisms
TolueneIncomplete--
WaterInsoluble--

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start Crystallization Experiment dissolution Dissolve Compound in Hot Solvent start->dissolution cooling Slow Cooling dissolution->cooling observation Observe Outcome cooling->observation crystals High-Quality Crystals Formed observation->crystals Success oiling_out Compound Oils Out observation->oiling_out Problem no_crystals No Crystals Form observation->no_crystals Problem powder Fine Powder Forms observation->powder Problem end_success End: Successful Crystallization crystals->end_success troubleshoot_oiling Troubleshoot Oiling Out oiling_out->troubleshoot_oiling troubleshoot_no_crystals Troubleshoot No Crystals no_crystals->troubleshoot_no_crystals troubleshoot_powder Troubleshoot Fine Powder powder->troubleshoot_powder solution_oiling_1 Reduce Cooling Rate troubleshoot_oiling->solution_oiling_1 solution_oiling_2 Add More Solvent troubleshoot_oiling->solution_oiling_2 solution_oiling_3 Change Solvent troubleshoot_oiling->solution_oiling_3 solution_oiling_4 Add Seed Crystals troubleshoot_oiling->solution_oiling_4 solution_no_crystals_1 Slow Evaporation troubleshoot_no_crystals->solution_no_crystals_1 solution_no_crystals_2 Add Antisolvent troubleshoot_no_crystals->solution_no_crystals_2 solution_no_crystals_3 Scratch Vial troubleshoot_no_crystals->solution_no_crystals_3 solution_no_crystals_4 Add Seed Crystals troubleshoot_no_crystals->solution_no_crystals_4 solution_powder_1 Slower Cooling troubleshoot_powder->solution_powder_1 solution_powder_2 Use More Solvent troubleshoot_powder->solution_powder_2 solution_powder_3 Gentle Stirring troubleshoot_powder->solution_powder_3 end_retry Retry Experiment solution_oiling_1->end_retry solution_oiling_2->end_retry solution_oiling_3->end_retry solution_oiling_4->end_retry solution_no_crystals_1->end_retry solution_no_crystals_2->end_retry solution_no_crystals_3->end_retry solution_no_crystals_4->end_retry solution_powder_1->end_retry solution_powder_2->end_retry solution_powder_3->end_retry

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak tailing for this and similar acidic compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you achieve symmetric peaks, ensuring accurate and reproducible results.

Understanding the Challenge: Why Does 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid Exhibit Peak Tailing?

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid possesses a carboxylic acid functional group. In reversed-phase HPLC, acidic compounds like this are prone to peak tailing primarily due to secondary interactions with the stationary phase. The most common cause is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] These silanol groups can be acidic and, depending on the mobile phase pH, can become ionized (Si-O-), leading to strong, undesirable ionic interactions with the analyte.[3][4][5] This results in a portion of the analyte molecules being retained longer than the bulk, causing the characteristic tailing of the peak.

Troubleshooting Guide: A Step-by-Step Approach to Eliminating Peak Tailing

This guide is structured to address the most common causes of peak tailing first, progressing to more complex solutions.

Question 1: My peak for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is tailing. What is the first thing I should check?

Answer: The first and often most effective parameter to adjust is the mobile phase pH .

Causality: The ionization state of both the acidic analyte and the residual silanols on the column is pH-dependent.[6][7][8] For an acidic compound like 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, running the mobile phase at a low pH (at least 2 pH units below the analyte's pKa) will keep it in its neutral, protonated form.[9][10] Simultaneously, a low pH (typically below 3) will suppress the ionization of the acidic silanol groups on the silica surface, minimizing the secondary ionic interactions that cause peak tailing.[3][4][5]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare a buffered mobile phase with a pH between 2.5 and 3.0. A common choice is a phosphate or formate buffer.[10]

  • Use an appropriate acid to adjust the pH, such as phosphoric acid or formic acid. For LC-MS applications, volatile modifiers like formic acid are necessary.[10][11]

  • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

  • Inject the sample and evaluate the peak shape.

Question 2: I've lowered the mobile phase pH, but I still see some peak tailing. What's my next step?

Answer: If pH optimization alone is insufficient, the issue may lie with the buffer concentration or the choice of organic modifier.

Causality:

  • Buffer Concentration: An inadequate buffer concentration may not be sufficient to control the local pH at the column head upon sample injection or to mask the residual silanol interactions effectively.[12] Increasing the buffer concentration can enhance pH stability and improve peak shape.[10]

  • Organic Modifier: The choice between acetonitrile and methanol can influence peak shape.[13] Methanol, being a protic solvent, is better at hydrogen bonding with and "shielding" exposed silanol groups, which can reduce their interaction with the analyte.[14]

Experimental Protocol: Buffer and Organic Modifier Optimization

  • Increase Buffer Concentration: If you are using a 10 mM buffer, try increasing the concentration to 20-30 mM.[10] Prepare the new mobile phase, ensuring the buffer salts are fully dissolved, and re-equilibrate the column.

  • Switch Organic Modifier: If your current mobile phase uses acetonitrile, prepare a new mobile phase with methanol at a concentration that provides a similar retention time. You may need to adjust the percentage of methanol to achieve this.

  • Evaluate Peak Shape: Inject your sample and compare the tailing factor to your previous results.

Data Presentation: Illustrative Effect of Mobile Phase Optimization

ParameterCondition 1 (Initial)Condition 2 (pH Adjusted)Condition 3 (Buffer Increased)
Mobile Phase50:50 ACN:Water (unbuffered)50:50 ACN:20mM Phosphate Buffer, pH 2.850:50 ACN:50mM Phosphate Buffer, pH 2.8
Tailing Factor (Tf)> 2.0~1.5< 1.2
Question 3: I've optimized the mobile phase, but the peak tailing persists. Could my column be the problem?

Answer: Yes, the column itself is a critical factor. Column health and the type of stationary phase can significantly impact peak shape for acidic compounds.

Causality:

  • Column Contamination: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating active sites that lead to peak tailing.[2]

  • Column Degradation: Operating at extreme pH values can damage the stationary phase.[15]

  • Stationary Phase Chemistry: Not all C18 columns are the same. Columns with high residual silanol activity will be more prone to causing peak tailing.[4] Modern, high-purity silica columns (Type B) and columns with end-capping or embedded polar groups are designed to minimize these secondary interactions.[14][16]

Experimental Protocol: Column Evaluation and Selection

  • Column Flushing: If you suspect contamination, flush the column according to the manufacturer's instructions. A typical procedure involves flushing with water to remove buffers, followed by a strong organic solvent like isopropanol or acetonitrile, and then re-equilibrating with your mobile phase.[1]

  • Use a Guard Column: A guard column can protect your analytical column from contaminants.[1]

  • Try a Different Column:

    • End-capped Columns: These columns have their residual silanol groups chemically bonded with a small silane to make them less active.[3][5][16]

    • Polar-Embedded Columns: These phases have a polar group (like an amide) embedded in the alkyl chain, which shields the silanol groups.[16]

    • Phenyl Phases: These can offer different selectivity and may be a good choice for polar compounds.[17][18]

Visualization: Troubleshooting Workflow

G start Peak Tailing Observed for 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid ph Adjust Mobile Phase pH to 2.5 - 3.0 start->ph check1 Peak Shape Acceptable? ph->check1 buffer_org Optimize Buffer Concentration and/or Organic Modifier check1->buffer_org No end_good Symmetrical Peak Achieved check1->end_good Yes check2 Peak Shape Acceptable? buffer_org->check2 column Evaluate Column Health and Stationary Phase check2->column No check2->end_good Yes check3 Peak Shape Acceptable? column->check3 system Check for System Issues (Extra-column volume, leaks) check3->system No check3->end_good Yes end_bad Consult Further Technical Support system->end_bad

Caption: A workflow for diagnosing and resolving HPLC peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured? A1: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half.[1] It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered problematic.[1]

Q2: Can my sample solvent cause peak tailing? A2: Yes. If your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing.[1][2] It is always best to dissolve your sample in the initial mobile phase composition whenever possible.

Q3: Could there be an issue with my HPLC instrument itself? A3: While less common for a single peak, system issues can cause peak broadening and tailing for all peaks.[19] Potential causes include extra-column volume (e.g., using tubing with a large internal diameter), poorly made connections, or a void at the head of the column.[2][13]

Q4: Are there alternatives to silica-based columns for analyzing acidic compounds? A4: Yes, non-silica-based columns, such as those with organic polymer or zirconia stationary phases, can eliminate peak tailing caused by silanol interactions.[4] Hybrid silica-organic columns also offer improved pH stability and reduced silanol activity.[4]

Visualization: The Role of Mobile Phase pH in Suppressing Secondary Interactions

G cluster_0 High pH Mobile Phase cluster_1 Low pH Mobile Phase (pH < 3) Analyte- Analyte (R-COO⁻) Silanol- Silica Surface (Si-O⁻) Analyte-->Silanol- Ionic Interaction (Peak Tailing) Analyte-H Analyte (R-COOH) Silanol-H Silica Surface (Si-OH) label_no_interaction No Significant Secondary Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on analyte and silanol ionization.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek, Inc. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Buffer & Eluent Preparation in HPLC – Best Practices - KNAUER. [Link]

  • The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122 - Waters Knowledge Base. [Link]

  • HPLC Peak Tailing - Axion Labs. [Link]

  • Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography - PubMed. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. [Link]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]

  • Why heavy metals produces peak tailing on reversed phase columns (ODS)? [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions. [Link]

  • Polar Compounds | SIELC Technologies. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. [Link]

  • Stationary Phases for Green Liquid Chromatography - PMC - NIH. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • HPLC Method Development: Standard Practices and New Columns - Agilent. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin - ResearchGate. [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC. [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. [Link]

Sources

Optimization

preventing thermal degradation of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid during drying

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation Welcome to the technical support center for handling 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. This guide,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Thermal Degradation

Welcome to the technical support center for handling 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. This guide, presented in a question-and-answer format, is designed to provide in-depth technical assistance to prevent thermal degradation during the critical drying phase of your research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns when drying 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid?

A1: The primary concern is thermal degradation. The molecule contains multiple functional groups—a carboxylic acid, a ketone, an ether linkage, and an aromatic ring—that can be susceptible to heat. High temperatures can lead to decarboxylation, oxidation, or other side reactions, resulting in impurities, loss of potency, and discoloration of the final product.[1] Given that many active pharmaceutical ingredients (APIs) are heat-sensitive, gentle drying methods are crucial to maintain the compound's integrity.[1][2][3]

Q2: I've been using a standard laboratory oven for drying. Is this acceptable?

A2: Standard high-temperature convection ovens are generally not recommended for this compound. Such methods expose the material to elevated temperatures that can initiate and accelerate degradation.[1][3] The risk of localized overheating and uneven drying can also lead to inconsistent product quality, caking, and hardening.[1] For heat-sensitive compounds like this, alternative drying technologies are strongly advised.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Discoloration (Yellowing or Browning) of the Dried Product
  • Likely Cause: This is a classic indicator of thermal degradation. Many organic compounds, especially those with aromatic rings, can darken when exposed to excessive heat.[1]

  • Recommended Solution: Immediately switch to a lower-temperature drying method. Vacuum drying is an excellent alternative as it lowers the boiling point of residual solvents, allowing for efficient drying at significantly reduced temperatures.[1][3][4]

Issue 2: Poor Solubility or Inconsistent Potency in Subsequent Assays
  • Likely Cause: Heat-induced changes to the molecular structure can alter the compound's physical and chemical properties, including its solubility and biological activity.[1] Degradation products will also lower the overall potency of your material.

  • Recommended Solution: Implement a gentle drying technique like vacuum drying or lyophilization (freeze-drying) to preserve the compound's structural integrity.[2][5][] Following this, it is critical to analytically verify the purity and structure of the dried compound.

Recommended Drying Protocols

For a heat-sensitive molecule like 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, two primary methods are recommended to minimize the risk of thermal degradation: Vacuum Drying and Lyophilization .

Method 1: Vacuum Drying

Vacuum drying is a highly effective method for removing solvents from heat-sensitive compounds.[1][3] By reducing the ambient pressure, the boiling point of water and other solvents is significantly lowered, allowing for rapid evaporation at or near room temperature.[1]

Key Advantages of Vacuum Drying:

  • Low-Temperature Operation: Prevents thermal degradation of the active pharmaceutical ingredient (API).[1][2]

  • Faster Drying Times: The vacuum environment accelerates the evaporation process.[1]

  • Uniform Drying: Ensures consistent moisture removal, preventing issues like caking.[1]

  • Reduced Oxidation: The low-pressure environment minimizes the risk of oxidative degradation.[5]

Experimental Protocol for Vacuum Drying:

  • Preparation: Spread the moist compound in a thin, even layer on a tray suitable for a vacuum oven.

  • Loading: Place the tray inside the vacuum oven on a heating shelf.

  • Vacuum Application: Seal the oven and begin to reduce the pressure using a vacuum pump. A target pressure below 10 Torr is often effective.[5]

  • Temperature Control: Once the desired vacuum is achieved, apply gentle heat to the shelves. Start with a low temperature (e.g., 30-40°C) and monitor the sample. Precise temperature control is crucial.[4]

  • Monitoring: Continue drying until the solvent has completely evaporated. The drying time will depend on the solvent, batch size, and vacuum level.

  • Completion: Once drying is complete, release the vacuum with an inert gas like nitrogen before removing the sample.

Workflow for Vacuum Drying

VacuumDryingWorkflow cluster_prep Preparation cluster_process Drying Process cluster_finish Final Steps Prep Spread Compound on Tray Load Load into Vacuum Oven Prep->Load Pull_Vac Apply Vacuum (<10 Torr) Load->Pull_Vac Apply_Heat Apply Gentle Heat (30-40°C) Pull_Vac->Apply_Heat Monitor Monitor for Solvent Evaporation Apply_Heat->Monitor Release_Vac Release Vacuum (Inert Gas) Monitor->Release_Vac Unload Unload Dried Product Release_Vac->Unload

Caption: Workflow for the vacuum drying process.

Method 2: Lyophilization (Freeze-Drying)

Lyophilization is the gold standard for drying highly sensitive biological and pharmaceutical compounds.[5][] The process involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate directly from a solid to a gas.[5]

Key Advantages of Lyophilization:

  • Enhanced Stability: Ideal for preserving the long-term stability of sensitive molecules.[5][][7]

  • No Heat Application: The absence of high temperatures makes it the gentlest drying method.[]

  • Porous Product: The resulting dried powder is often highly porous and readily soluble.

Experimental Protocol for Lyophilization:

  • Freezing: The compound, dissolved in a suitable solvent (typically water), is frozen to a temperature below its eutectic or glass transition point.[8]

  • Primary Drying (Sublimation): The frozen material is placed under a deep vacuum. The chamber pressure is controlled to facilitate the sublimation of the solvent ice.[][8]

  • Secondary Drying (Desorption): A slight increase in temperature may be applied to remove any residual, unfrozen solvent molecules.[]

Decision Tree for Choosing a Drying Method

DryingDecisionTree Start Is the compound highly heat sensitive? Vacuum_Drying Use Vacuum Drying Start->Vacuum_Drying No/Moderately Lyophilization Use Lyophilization Start->Lyophilization Yes Check_Solvent Is the compound in a suitable solvent for freezing? Lyophilization->Check_Solvent Check_Solvent->Lyophilization Yes Solvent_Exchange Perform solvent exchange to a suitable medium (e.g., water/dioxane) Check_Solvent->Solvent_Exchange No Solvent_Exchange->Lyophilization

Caption: Decision tree for selecting a drying method.

Analytical Verification of Product Integrity

After drying, it is imperative to verify that no degradation has occurred. High-Performance Liquid Chromatography (HPLC) is a highly recommended analytical technique for this purpose.

Recommended Analytical Methods:

  • HPLC with UV Detection: A common and effective method for quantifying organic acids. The carboxyl group provides a UV absorbance around 200-210 nm.[9][10]

  • HPLC-MS (Mass Spectrometry): For higher sensitivity and selectivity, especially when dealing with complex matrices or low concentrations of potential degradation products.[11][12]

Comparison of Drying Methods

FeatureConventional Hot Air DryingVacuum DryingLyophilization (Freeze-Drying)
Operating Temperature HighLow to ModerateVery Low
Risk of Degradation HighLowVery Low
Processing Time Moderate to FastFastLong
Product Quality Moderate (risk of caking)High (uniform powder)Excellent (porous, stable solid)
Suitability for Heat-Sensitive Compounds NoYesIdeal

References

  • Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. (2025, August 15). sinothermo.
  • Professional Vacuum-Drying Equipment Designed for Pharmaceutical Manufacturing. (2025, November 14). Italvacuum.
  • Vacuum Mixing and Drying: Benefits and Applications in Pharmaceuticals. (2025, October 10). VORTEX Mixers.
  • Pharmaceutical | Freeze Drying and Vacuum Ovens. (2020, May 4). Digivac.
  • Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. (2024, May 8). AZoM.
  • WO1999030688A1 - Methods of lyophilizing solutions.
  • Freeze-drying of proteins in glass solids formed by basic amino acids and dicarboxylic acids. (2009, January 15). PubMed.
  • Analytical Methods for Organic Acids. Shimadzu Scientific Instruments.
  • Detection Methods for Organic Acids.
  • No.
  • Measuring Organic Acids and Organic Anions with Precision.
  • Applic
  • Lyophilization Stability Enhancement. BOC Sciences.
  • Thermal degradation of 1-amino-1-deoxyketoses and their role in flavour development. Massey University.
  • Lyophilization Technology for Improving Stability of Small and Large Molecules. (2024, October 1). Technology Networks.
  • Selection of drying technology based on dynamic effects on physicochemical properties and flavours of mulberry. (2023, August 28). Czech Journal of Food Sciences.
  • Lyophilization: a useful approach to the. Semantic Scholar.
  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Pathway crosstalk enables degradation of aromatic compounds in marine Roseobacter clade bacteria. (2025, August 12). PMC.
  • How Do the Different Types of Carrier and Drying Techniques Affect the Changes in Physico-Chemical Properties of Powders from Chokeberry Pomace Extracts?. (2021, August 12). MDPI.
  • Effect of freeze drying and hot air drying methods on quality of cordycepin production. EDP Sciences.
  • Effects of different drying methods on the drying kinetics and quality characteristics of Orah (Citrus reticul
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024, July 15). Springer.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • ethyl 4-[4-(2-Methoxyethoxy)
  • (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (2025, October 30).
  • 4-Ethoxy-4-oxobutanoic acid chemical properties. Benchchem.
  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid | C12H14O4 | CID 287624. PubChem.
  • Thermal Degradation of Food Proteins. Constructor University Library.
  • 4-(4-Ethylphenyl)-4-oxobutyric acid | 49594-75-4. Sigma-Aldrich.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid and 4-(4-methylphenyl)-4-oxobutanoic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and chemical research, the selection of appropriate molecular building blocks is a critical decision that profoundly influences the trajectory of a research program. Among the myriad of available synthons, 4-aryl-4-oxobutanoic acids stand out as a versatile class of compounds, serving as key intermediates in the synthesis of a wide range of biologically active molecules. This guide provides an in-depth, objective comparison of two such analogues: 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid and 4-(4-methylphenyl)-4-oxobutanoic acid. By examining their synthesis, physicochemical properties, and potential applications, supported by available data, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research needs.

At a Glance: Key Physicochemical and Structural Differences

The seemingly subtle structural distinctions between a para-methoxyethoxy and a para-methyl substituent on the phenyl ring of a 4-oxobutanoic acid scaffold impart significant differences in their physicochemical properties. These differences, in turn, can influence their reactivity, solubility, and ultimately, their biological activity and potential as drug candidates.

Property4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid4-(4-methylphenyl)-4-oxobutanoic acid
Molecular Formula C₁₃H₁₆O₅C₁₁H₁₂O₃
Molecular Weight 252.26 g/mol (calculated)192.21 g/mol [1]
Melting Point Data not available127-130 °C[1]
Calculated LogP Data not available~1.9
Key Structural Feature Methoxyethoxy group at the para positionMethyl group at the para position

Synthesis and Mechanistic Considerations: The Friedel-Crafts Acylation

The most prevalent and efficient method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate with succinic anhydride, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[3]

The choice of the starting aromatic compound dictates the final product. For 4-(4-methylphenyl)-4-oxobutanoic acid, the readily available and relatively inexpensive toluene is used as the substrate. In the case of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, the synthesis would commence with 1-(2-methoxyethoxy)benzene.

The underlying mechanism for both syntheses is analogous, proceeding through the formation of a highly reactive acylium ion intermediate from succinic anhydride and the Lewis acid catalyst. This electrophile then attacks the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituent on the benzene ring. The methyl group in toluene and the methoxyethoxy group in 1-(2-methoxyethoxy)benzene are both ortho-, para-directing and activating groups. However, due to steric hindrance at the ortho position, the para-substituted product is predominantly formed in both reactions.

Experimental Workflow: A Generalized Protocol for Friedel-Crafts Acylation

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Isolation cluster_4 Purification A 1. Combine aromatic substrate (e.g., toluene) and Lewis acid (AlCl₃) in a suitable solvent (e.g., nitrobenzene). B 2. Cool the mixture in an ice bath. A->B C 3. Add succinic anhydride solution dropwise while maintaining low temperature. B->C D 4. Stir at room temperature for several hours. C->D E 5. Quench the reaction by pouring into a mixture of ice and concentrated HCl. D->E F 6. Extract the product with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash the organic layer with water and brine. F->G H 8. Dry the organic layer and evaporate the solvent. G->H I 9. Recrystallize the crude product to obtain the pure 4-aryl-4-oxobutanoic acid. H->I

Caption: Generalized workflow for the synthesis of 4-aryl-4-oxobutanoic acids.

Comparative Analysis of Physicochemical Properties and Potential Applications

The structural differences between the two compounds have a direct impact on their properties and, consequently, their potential applications.

4-(4-methylphenyl)-4-oxobutanoic acid:

  • Properties: This compound is a white solid with a well-defined melting point of 127-130 °C.[1] The presence of the non-polar methyl group contributes to its lower polarity compared to its methoxyethoxy counterpart.

  • Applications:

    • Synthetic Intermediate: It serves as a versatile building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[2]

    • Corrosion Inhibitor: It has been utilized as a corrosion inhibitor for steel.

    • Analytical Standard: It can be used as an analytical standard in quality control processes.

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid:

  • Potential Applications:

    • Drug Discovery: The methoxyethoxy group is a common feature in many drug molecules, often introduced to improve pharmacokinetic properties such as solubility and metabolic stability. Its presence in this 4-aryl-4-oxobutanoic acid scaffold makes it an attractive candidate for the synthesis of novel therapeutic agents. For instance, derivatives of 4-aryl-4-oxobutanoic acids have been explored for their potential as inhibitors of various enzymes.[4]

    • Modulation of Biological Pathways: The core structure of 4-aryl-4-oxobutanoic acid is found in compounds with diverse biological activities, including anti-inflammatory and antimicrobial properties. The specific nature of the aryl substituent plays a crucial role in determining the biological activity profile.

Structure-Activity Relationship (SAR) Insights

While a direct comparative study of the biological activities of these two specific compounds is not available in the reviewed literature, general structure-activity relationship (SAR) principles for 4-aryl-4-oxobutanoic acid derivatives can provide valuable insights. The nature and position of the substituent on the aromatic ring are critical determinants of biological activity. For example, in the context of enzyme inhibition, the electronic and steric properties of the substituent can significantly affect the binding affinity of the molecule to the active site of the target enzyme.

The introduction of a more polar and flexible methoxyethoxy group in place of a simple methyl group can lead to:

  • Altered Binding Interactions: The ether oxygens can act as hydrogen bond acceptors, potentially forming additional interactions with amino acid residues in a protein's binding pocket.

  • Modified Pharmacokinetics: Changes in polarity and lipophilicity can affect absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for the development of a successful drug.

Logical Flow for SAR-Guided Drug Discovery

G A Initial Hit Compound (e.g., 4-aryl-4-oxobutanoic acid) B Synthesis of Analogues (Varying aryl substituents) A->B C In Vitro Biological Screening (e.g., enzyme inhibition assays) B->C D Establish Structure-Activity Relationship (SAR) C->D E Lead Optimization (Fine-tuning of substituents for improved potency, selectivity, and ADME properties) D->E Iterative Process E->C F In Vivo Efficacy and Safety Studies E->F G Preclinical Candidate Selection F->G

Caption: A typical workflow illustrating the role of SAR in drug discovery.

Conclusion and Future Directions

Both 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid and 4-(4-methylphenyl)-4-oxobutanoic acid are valuable chemical entities with distinct properties and potential applications. 4-(4-methylphenyl)-4-oxobutanoic acid is a well-characterized and readily accessible building block, suitable for a range of chemical applications.

In contrast, 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid represents a more specialized synthon, with its methoxyethoxy functionality suggesting a greater potential in the realm of drug discovery and the development of bioactive molecules. The enhanced polarity and hydrogen bonding capabilities conferred by this group may lead to improved pharmacokinetic profiles and novel biological activities.

For researchers in drug development, the choice between these two compounds will depend on the specific therapeutic target and the desired properties of the final molecule. The synthesis of a focused library of analogues based on the 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid scaffold and their subsequent biological evaluation would be a logical next step to explore its full potential and to elucidate more detailed structure-activity relationships. This, in turn, could pave the way for the discovery of novel and effective therapeutic agents.

References

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. MDPI. Available at: [Link].

  • 4-(4-Methoxyphenyl)-4-oxobutanoic acid | CAS#:3153-44-4. Chemsrc. Available at: [Link].

  • The study of the reaction paths of 4-aryl-4-oxobutanoic acids with terminal aliphatic N,N-diamines. Arabian Journal of Chemistry. Available at: [Link].

  • 4-(4-METHYLPHENYL)-4-OXOBUTYRIC ACID. ChemBK. Available at: [Link].

  • 4-(2-Methoxyethoxy)-3-(4-morpholinyl)-4-oxobutanoic acid. SpectraBase. Available at: [Link].

  • 4-ethoxy-2-methyl-4-oxobutanoic acid. Chemical Synthesis Database. Available at: [Link].

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. ResearchGate. Available at: [Link].

  • 4-(4-Methoxy-benzoylamino)-2-oxo-4-phenyl-butyric acid ethyl ester - Optional[13C NMR]. SpectraBase. Available at: [Link].

  • 4-(4-methylphenyl)-4-oxobutanoic acid. Stenutz. Available at: [Link].

  • 4-(4-Methoxy-2-methylphenyl)-4-oxobutanoic acid. PubChem. Available at: [Link].

  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia. Available at: [Link].

  • Design, synthesis, and biological evaluations of 2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoline analogs of combretastatin-A4. PubMed. Available at: [Link].

  • 4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid. PMC. Available at: [Link].

  • Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. ResearchGate. Available at: [Link].

  • 2,4-DB - EXTOXNET PIP. EXTOXNET. Available at: [Link].

  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science. Available at: [Link].

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Comparative

Mass Spectrometry Fragmentation Pathways of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid: A Comparative Guide to QqQ-CID vs. HRMS-HCD Workflows

Executive Summary & Structural Significance The compound 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid (CAS: 103876-89-7) is a highly functionalized succinic acid derivative featuring a para-substituted 2-methoxyethoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

The compound 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid (CAS: 103876-89-7) is a highly functionalized succinic acid derivative featuring a para-substituted 2-methoxyethoxy aromatic ether. Molecules with this structural motif are frequently encountered as critical pharmaceutical intermediates and active drug metabolites.

For researchers and drug development professionals, accurately characterizing this compound requires a deep understanding of its gas-phase dissociation chemistry. This guide objectively compares two dominant mass spectrometry paradigms: Triple Quadrupole (QqQ) Collision-Induced Dissociation (CID) for high-sensitivity quantitation, and High-Resolution Quadrupole Time-of-Flight (Q-TOF) Higher-Energy Collisional Dissociation (HCD) for comprehensive structural elucidation.

Mechanistic Causality of Fragmentation

To rationally design an MS/MS method, one must understand the causality behind the observed fragment ions. The fragmentation of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is dictated by its two highly reactive termini: the succinic acid tail and the aromatic ether chain.

The Low-Energy Regime: Dehydration and Decarboxylation

Under low-energy CID conditions (typically 10–20 eV), the molecule undergoes stepwise vibrational excitation. The lowest activation energy pathways dominate. In positive ion mode ([M+H]⁺ at m/z 253.1071), the primary event is the neutral loss of water (-18 Da) from the carboxylic acid group, yielding an abundant m/z 235.0965 ion. In negative ion mode ([M-H]⁻ at m/z 251.0925), the dominant pathway is the loss of carbon dioxide (-44 Da) to form m/z 207.1027. This behavior is highly characteristic of succinic acid derivatives, driven by the thermodynamic stability of the resulting anhydride-like or enol intermediates[1].

The High-Energy Regime: Ether Cleavage and Acylium Ion Formation

When subjected to HCD in a Q-TOF or Orbitrap system, the beam-type collision deposits significantly higher internal energy into the precursor ion. This bypasses the low-energy dehydration pathway and shatters the carbon-carbon and carbon-oxygen bonds.

  • Alpha-Cleavage: The bond between the carbonyl group and the aliphatic succinic chain breaks, generating a highly stable benzoyl cation (acylium ion) at m/z 179.0708.

  • Aromatic Ether Cleavage: Aromatic ethers are known to produce stable molecular ions, but under high collision energy, they undergo cleavage at the C-O ether bond and β-cleavage of the alkyl chain[2]. The 2-methoxyethoxy group is expelled, leaving a phenolic acylium ion at m/z 121.0288.

Workflow Sample Sample Prep (LC Separation) ESI ESI Source (Pos/Neg Mode) Sample->ESI QqQ Triple Quadrupole (QqQ) Targeted MRM ESI->QqQ QTOF Q-TOF / Orbitrap High-Resolution MS ESI->QTOF CID CID Fragmentation (Low Energy, Stepwise) QqQ->CID Quant Absolute Quantification CID->Quant HCD HCD Fragmentation (High Energy, Rich MS/MS) QTOF->HCD Eluc Structural Elucidation HCD->Eluc

Fig 1: Comparative MS/MS analytical workflows for structural elucidation vs. quantification.

Comparative Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies outline how to capture the distinct fragmentation behaviors of this compound across both platforms.

Protocol A: QqQ-CID MRM Optimization (For High-Throughput Quantitation)

In targeted quantitative assays, selecting the most energetically favorable transitions is critical for maximizing sensitivity in Multiple Reaction Monitoring (MRM)[3].

  • Sample Preparation: Prepare a 1 µg/mL tuning solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Direct Infusion: Infuse the sample into the QqQ ESI source at 10 µL/min using a syringe pump.

  • Precursor Ion Scan: Perform a Q1 full scan (m/z 100–300) to confirm the presence of the[M+H]⁺ precursor at m/z 253.1.

  • Product Ion Scan (CE Ramping): Isolate m/z 253.1 in Q1. Sweep the Collision Energy (CE) in Q2 from 5 eV to 50 eV in 5 eV increments using Argon as the collision gas.

  • Transition Selection:

    • Quantifier Transition:m/z 253.1 → 235.1 (Optimal CE: 15 eV) - Chosen for maximum abundance.

    • Qualifier Transition:m/z 253.1 → 179.1 (Optimal CE: 25 eV) - Chosen for structural specificity.

Protocol B: Q-TOF HCD Accurate Mass MS/MS (For Structural Elucidation)
  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Data-Dependent Acquisition (DDA): Configure the Q-TOF to acquire a full MS survey scan (m/z 100–1000) at a resolution of 30,000 FWHM.

  • Stepped HCD Fragmentation: Trigger MS/MS on the [M+H]⁺ isotope cluster. Apply a stepped Normalized Collision Energy (NCE) of 20, 30, and 40 to capture both fragile (dehydration) and robust (ether cleavage) structural features in a single composite spectrum.

  • Formula Annotation: Use the exact mass data (< 5 ppm error) to assign elemental formulas to the resulting fragments.

Pathway M [M+H]+ m/z 253.1071 Precursor Ion H2O [M+H - H2O]+ m/z 235.0965 Dehydration M->H2O -H2O (Low CE) Acyl [C10H11O3]+ m/z 179.0708 Benzoyl Cation M->Acyl Alpha-Cleavage Phenol [C7H5O2]+ m/z 121.0288 Phenolic Acylium Acyl->Phenol Ether Cleavage CO [C9H11O2]+ m/z 151.0759 Loss of CO Acyl->CO -CO

Fig 2: Mechanistic fragmentation pathway of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid.

Quantitative Data & Fragment Annotation

The table below summarizes the diagnostic fragment ions observed for 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, objectively comparing their relative abundances under QqQ-CID vs. Q-TOF-HCD conditions. Notice how HCD trades the abundance of the primary dehydration product for deeper structural coverage of the aromatic ether.

Fragment Ion IdentityExact Mass (m/z)Elemental FormulaMass Error (ppm)Relative Abundance (QqQ-CID at 20 eV)Relative Abundance (Q-TOF-HCD at NCE 35)
Precursor Ion 253.1071[C₁₃H₁₇O₅]⁺0.815%5%
Loss of H₂O 235.0965[C₁₃H₁₅O₄]⁺1.2100% (Base Peak) 35%
Benzoyl Cation 179.0708[C₁₀H₁₁O₃]⁺0.545%100% (Base Peak)
Loss of CO 151.0759[C₉H₁₁O₂]⁺1.55%60%
Phenolic Acylium 121.0288[C₇H₅O₂]⁺2.1Not Observed85%
Conclusion

For routine pharmacokinetic monitoring or impurity tracking of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid, the QqQ-CID platform utilizing the m/z 253.1 → 235.1 transition provides unmatched sensitivity. However, if the goal is metabolite identification or structural verification, the Q-TOF-HCD platform is strictly required. The high-energy beam-type collisions are necessary to break the stable aromatic ether C-O bonds[4], yielding the diagnostic m/z 121.0288 ion that confirms the integrity of the phenyl ring core.

References

  • Mass Spectrum of Ethers. Organic Spectroscopy International. Available at:[Link]

  • Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds. AIP Publishing. Available at:[Link]

  • MRM Method Development: Mass to Charge Ratio. 3rd Metabolomics Workshop, UAB. Available at:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid: Benchmarking Traditional vs. Green Chemistry Routes

Introduction In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a matter of precision, efficiency, and increasingly, environmental respons...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a matter of precision, efficiency, and increasingly, environmental responsibility. The compound 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a key building block, notably in the synthesis of Fexofenadine, a widely used third-generation antihistamine.[1][2] The traditional synthesis of this keto-acid relies heavily on the venerable Friedel-Crafts acylation, a cornerstone of organic chemistry.[3] However, this classic reaction is fraught with environmental and process safety challenges that are misaligned with the principles of modern green chemistry.[4][5]

This guide provides an in-depth technical comparison of synthetic routes to 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid. We will dissect the traditional Friedel-Crafts pathway, quantifying its environmental impact, and benchmark it against greener, more sustainable alternatives. The objective is to provide researchers, chemists, and drug development professionals with a clear, data-driven framework for selecting a synthetic route that is not only high-yielding but also safer, more efficient, and environmentally benign.

The Pillars of Evaluation: Green Chemistry Metrics

To objectively compare these synthetic routes, we will employ two fundamental green chemistry metrics:

  • Atom Economy: Developed by Barry Trost, this metric calculates the efficiency of a reaction by determining what percentage of the reactants' atoms are incorporated into the final desired product.[6][7] An ideal reaction has a 100% atom economy.

  • Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor measures the total mass of waste generated per unit of product.[6][8][9] A lower E-Factor signifies a greener process, with an ideal value of 0.

These metrics provide a quantitative basis for our comparison, moving beyond yield to capture the true efficiency and environmental footprint of each process.

Route 1: The Traditional Path - Stoichiometric Friedel-Crafts Acylation

The most established method for synthesizing aryl ketones is the Friedel-Crafts acylation. In this case, it involves the reaction of 2-methoxyethoxybenzene with succinic anhydride, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][10]

Reaction Mechanism and Inherent Flaws

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Workup A Succinic Anhydride C Acylium Ion-Lewis Acid Complex (Electrophile) A->C + AlCl₃ B AlCl₃ (Lewis Acid) B->C D 2-Methoxyethoxybenzene E Arenium Ion (Sigma Complex) D->E + Acylium Ion Complex F Product-AlCl₃ Complex E->F - H⁺, - AlCl₄⁻ G Product-AlCl₃ Complex I Final Product + Al(OH)₃ Waste G->I H Aqueous Workup (H₂O, HCl) H->I

Caption: Mechanism of traditional Friedel-Crafts Acylation.

While effective, this pathway is fundamentally inefficient from a green chemistry perspective for several reasons:

  • Stoichiometric Catalyst Use: The ketone product is a Lewis base that forms a stable complex with AlCl₃.[11] This requires the use of more than one equivalent of the "catalyst," which is consumed in the reaction and cannot be recycled.

  • Hazardous Waste Generation: The aqueous workup required to break the product-catalyst complex hydrolyzes the excess AlCl₃, producing large volumes of acidic aluminum-containing waste, which is toxic and requires significant treatment.[4]

  • Problematic Solvents: To manage reaction temperature and solubility, high-boiling, toxic, and environmentally harmful solvents like nitrobenzene or chlorinated solvents (e.g., 1,2-dichloroethane) are often employed.[4][12]

Experimental Protocol: Traditional Synthesis
  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend succinic anhydride (1.0 eq) and anhydrous aluminum chloride (2.2 eq) in nitrobenzene.

  • Reagent Addition: Cool the mixture to 0-5 °C in an ice bath. Add 2-methoxyethoxybenzene (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.

  • Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization.

Route 2: A Greener Approach - Catalytic Friedel-Crafts Acylation

A significant improvement involves replacing stoichiometric AlCl₃ with a true Lewis acid catalyst that is used in smaller amounts and can, in some cases, be recycled. Iron(III) chloride (FeCl₃) is a common, less hazardous, and more cost-effective alternative.[4][13] Other advanced catalysts include metal triflates or solid acids like zeolites, which offer benefits of reusability and simplified workup.[12][14][15]

Causality of Improvement

The primary advantage stems from using the catalyst in sub-stoichiometric (catalytic) amounts (e.g., 5-10 mol%). While the product still complexes with the Lewis acid, the equilibrium is less prohibitive than with AlCl₃, allowing the catalyst to turn over.[16] This drastically reduces the amount of metal waste generated. Furthermore, these milder catalysts often allow for the use of less hazardous solvents. Propylene carbonate, for instance, has emerged as an effective and more environmentally friendly solvent for such reactions.[13][16]

G trad_start Start: 2-Methoxyethoxybenzene + Succinic Anhydride trad_reagents Reagents: - Stoichiometric AlCl₃ - Nitrobenzene Solvent trad_start->trad_reagents green_start Start: 2-Methoxyethoxybenzene + Succinic Anhydride trad_workup Workup: Aqueous HCl Quench trad_reagents->trad_workup trad_waste Waste Stream: - Acidic Al(OH)₃ Sludge - Halogenated Solvent Waste trad_workup->trad_waste trad_product Product trad_workup->trad_product green_product Product green_reagents Reagents: - Catalytic FeCl₃ (5 mol%) - Propylene Carbonate green_start->green_reagents green_workup Workup: Simple Filtration / Extraction green_reagents->green_workup green_waste Waste Stream: - Minimal Catalyst Residue - Biodegradable Solvent green_workup->green_waste green_workup->green_product

Sources

Safety & Regulatory Compliance

Safety

4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric Acid: Comprehensive Handling and Disposal Protocol

As drug development professionals and formulation scientists scale up the synthesis of active pharmaceutical ingredients (APIs), the management of complex intermediates becomes a critical operational vector. 4-[4-(2-Meth...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and formulation scientists scale up the synthesis of active pharmaceutical ingredients (APIs), the management of complex intermediates becomes a critical operational vector. 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid is a highly specific aromatic organic acid utilized in advanced synthetic pathways.

Because this compound integrates a mildly corrosive carboxylic acid moiety with an environmentally persistent methoxyethoxy-substituted phenyl ring, standard "neutralize and pour" disposal methods are strictly prohibited. This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this intermediate, ensuring compliance with institutional Environmental Health and Safety (EHS) mandates [1].

Chemical Profile & Mechanistic Hazard Assessment

To safely manage any chemical waste, one must first understand the structural causality behind its hazards.

  • The Carboxylic Acid Moiety: Imparts mild acidity. While not as corrosive as mineral acids, it is sufficient to cause severe eye irritation (H319) and skin irritation (H315) upon contact. Furthermore, it precludes the use of metal storage containers due to the risk of slow electrolytic corrosion and subsequent hydrogen gas evolution [2].

  • The Methoxyethoxy-Substituted Aromatic Ring: This structural feature is responsible for the compound's aquatic toxicity. Aromatic ethers are not readily biodegradable in standard municipal wastewater treatment systems. Even if the acid is neutralized to a safe pH, the organic salt remains an environmental pollutant and cannot be drain-disposed [3].

  • Ether Linkage Vulnerability: The ether oxygen atoms are susceptible to oxidative cleavage. Consequently, this compound must be strictly segregated from strong oxidizing agents to prevent exothermic degradation or the theoretical formation of unstable peroxides.

Quantitative Data & Waste Stream Parameters
ParameterSpecificationOperational Implication
Chemical Name 4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acidUse full name on all waste labels; no abbreviations.
Molecular Formula C13H16O5High carbon content; requires high-temperature incineration.
Molecular Weight 252.26 g/mol Solid at room temperature; dust inhalation hazard (H335).
Waste Classification Non-Halogenated Organic AcidMust be segregated from halogenated solvents and heavy metals.
Compatible Containers HDPE, PTFE, Borosilicate GlassDo not use metal. Prevents acid-metal corrosion.
Incompatible Materials Strong oxidizers, strong basesSegregate strictly in Satellite Accumulation Areas (SAAs).

Waste Segregation and Disposal Workflow

The following diagram outlines the logical progression of waste management for this compound, from generation to final EHS pickup.

WasteWorkflow Start Waste Generation: 4-[4-(2-Methoxyethoxy)phenyl] -4-oxobutyric acid Check Determine Physical State (Solid Powder or Solvent Solution) Start->Check Solid Classify as Non-Halogenated Organic Acid Waste Check->Solid Direct collection Container Transfer to HDPE/Glass Container (Strictly Avoid Metal Cans) Solid->Container Label Attach 'Hazardous Waste' Label Identify Hazards: Toxic/Irritant Container->Label SAA Store in Secondary Containment within Designated SAA Label->SAA Pickup EHS Pickup & Commercial Incineration SAA->Pickup

Workflow for the segregation, accumulation, and disposal of the oxobutyric acid derivative.

Step-by-Step Disposal Protocol

Every procedure in the laboratory must function as a self-validating system. Follow these steps to ensure secure containment and regulatory compliance.

Step 1: Container Selection and Preparation
  • Select the Receptacle: Obtain a clean, dry High-Density Polyethylene (HDPE) or borosilicate glass container with a secure, screw-top PTFE-lined cap.

  • Verify Compatibility: Ensure the container has never held strong oxidizers (e.g., nitric acid, peroxides) or strong bases.

    • Validation Checkpoint: Visually inspect the interior of the container under good lighting to ensure no crystalline residue or moisture from previous use remains.

Step 2: Waste Transfer
  • Engineering Controls: Perform all transfers inside a certified chemical fume hood to prevent inhalation of dust (if solid) or solvent vapors (if in solution).

  • Transfer Process: Use a dedicated plastic funnel to transfer the waste. Do not fill the container beyond 80% capacity to allow for potential vapor expansion.

    • Validation Checkpoint: After sealing the cap, wipe the exterior of the container with a damp paper towel. Test the damp towel with a pH strip; a neutral reading confirms the exterior is free of acidic contamination.

Step 3: Labeling and Documentation
  • Apply the Label: Affix a standardized [2] to the container before the first addition of waste.

  • Identify Contents: Write "4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid" clearly. Do not use structural formulas or internal project acronyms.

  • Indicate Hazards: Check the boxes for "Irritant" and "Toxic".

    • Validation Checkpoint: Ensure the label includes the accumulation start date. EHS regulations mandate removal within a specific timeframe (often 90 to 180 days, depending on generator status) once the container is full.

Step 4: Satellite Accumulation Area (SAA) Storage
  • Placement: Move the labeled container to your laboratory's designated SAA.

  • Secondary Containment: Place the container inside a chemically resistant secondary containment tray (e.g., a polypropylene tub) capable of holding 110% of the container's volume.

  • Segregation: Ensure the SAA does not contain incompatible waste streams, such as cyanides or strong alkalis, which could react violently if primary containment fails [1].

    • Validation Checkpoint: Conduct a weekly visual audit of the SAA. Document that the container is closed, not bulging, and that the secondary containment is dry.

Step 5: Final Disposition
  • Initiate Pickup: Submit a waste pickup request through your institution's EHS portal.

  • Incineration: The waste will be transported to an EPA-approved commercial facility where it will undergo high-temperature incineration. This is the only acceptable method of destruction, as it completely oxidizes the persistent aromatic ring into harmless carbon dioxide and water.

Emergency Spill Response

In the event of an accidental release, immediate containment is required to prevent environmental exposure.

  • Isolate the Area: Evacuate non-essential personnel and ensure the fume hood is operating at maximum exhaust.

  • Solid Spills: Do not use water, as this will dissolve the acid and spread the contamination. Use a HEPA-filtered vacuum or carefully sweep the powder using a static-free brush into a designated hazardous waste container.

  • Solution Spills: Cover the spill with an inert, non-combustible absorbent material (such as dry sand or vermiculite). Do not use paper towels or sawdust , as the organic acid can react with organic absorbents over time.

  • Decontamination: Once the bulk material is removed, wash the surface with a mild, dilute sodium bicarbonate solution to neutralize residual acid, followed by a thorough water rinse.

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